Licarbazepine-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
1,2,3,5,5,8,9,10-octadeuterio-6-hydroxy-6H-benzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i1D,2D,3D,4D,7D,8D,9D2 |
InChI Key |
BMPDWHIDQYTSHX-UYHQKSDVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Licarbazepine-d8: Chemical Structure and Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Licarbazepine-d8, a deuterated analog of Licarbazepine. It details its chemical structure, isotopic labeling, and its role in scientific research, particularly in pharmacokinetic and bioanalytical studies. This document is intended to serve as a valuable resource for professionals in drug development and related scientific fields.
Chemical Structure and Isotopic Labeling
This compound is a stable isotope-labeled version of Licarbazepine, an active metabolite of the anticonvulsant drugs oxcarbazepine (B1677851) and eslicarbazepine (B1671253) acetate.[1][2] The deuteration of the molecule, meaning the replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), makes it a valuable tool in various research applications.
The precise chemical name for this compound is 10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-2,3,4,6,7,8,11,11-d8-5-carboxamide . This nomenclature indicates that eight hydrogen atoms on the dibenzo[b,f]azepine core have been replaced by deuterium atoms. The labeling is specifically on the aromatic rings and one of the methylene (B1212753) positions adjacent to the hydroxyl group.
Table 1: Chemical and Physical Properties of Licarbazepine and this compound
| Property | Licarbazepine | This compound |
| Chemical Formula | C₁₅H₁₄N₂O₂ | C₁₅H₆D₈N₂O₂ |
| Molar Mass | 254.28 g/mol | 262.33 g/mol |
| Synonyms | 10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide, MHD | 10-Hydroxy-10,11-dihydrocarbamazepine-d8 |
Synthesis
Metabolic Context and Signaling Pathways
Licarbazepine is a pharmacologically active molecule that acts as a voltage-gated sodium channel blocker, which is the basis for its anticonvulsant and mood-stabilizing effects.[1][2] It is a central component in the metabolic pathway of its prodrugs, Oxcarbazepine and Eslicarbazepine acetate. Understanding this pathway is crucial for interpreting pharmacokinetic data.
Experimental Protocols
This compound is predominantly used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Licarbazepine and its precursors in biological matrices.[4][5]
Bioanalytical Method for Quantification of Licarbazepine in Human Plasma
This protocol outlines a typical LC-MS/MS method for the analysis of Licarbazepine, utilizing this compound as an internal standard.
4.1.1. Sample Preparation
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration will depend on the specific assay).
-
Vortex the sample for 10 seconds.
-
Add 500 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4.1.2. Liquid Chromatography Conditions
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
4.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for Licarbazepine and this compound.
Table 2: Example MRM Transitions for Licarbazepine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Licarbazepine | 255.1 | 193.1 |
| This compound | 263.1 | 201.1 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Data Presentation
Quantitative data obtained from bioanalytical methods should be presented in a clear and structured format.
Table 3: Mass Spectrometry Data for Licarbazepine
| Parameter | Value | Reference |
| Precursor Ion [M+H]⁺ (m/z) | 255.1128 | [4] |
| Major Fragment Ions (m/z) | 194.0953, 237.1014, 195.0984, 192.0795 | [4] |
Note: Specific spectral data for this compound is not widely published but can be predicted based on the structure and the data for the non-deuterated analog.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and analysis. Its well-defined chemical structure and isotopic labeling allow for its use as a reliable internal standard in sensitive bioanalytical methods, ensuring the accuracy and precision of pharmacokinetic and therapeutic drug monitoring studies of Licarbazepine and its prodrugs. The methodologies and data presented in this guide provide a solid foundation for the application of this compound in a research setting.
References
- 1. data.epo.org [data.epo.org]
- 2. WO2006075925A2 - Method for preparation of 10,11-dihydro-10-hydroxy-5h-dibenz/b,f/azepine-5-carboxamide - Google Patents [patents.google.com]
- 3. CN1511141A - 10, 11-dihydro-10-hydroxy-5H-dibenzo [ b, f ] azepine-5-carboxamide and process for preparing 10, 11-dihydro-10-oxo-5H-dibenzo [ b, f ] azepine-5-carboxamide - Google Patents [patents.google.com]
- 4. Licarbazepine | C15H14N2O2 | CID 114709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Licarbazepine-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarbazepine-d8 is the deuterated analog of Licarbazepine (B1675244), an active metabolite of the anticonvulsant drugs oxcarbazepine (B1677851) and eslicarbazepine (B1671253) acetate.[1] As a voltage-gated sodium channel blocker, it holds significant interest for researchers in neuroscience and drug development.[2] The substitution of hydrogen with deuterium (B1214612) atoms can alter the pharmacokinetic and metabolic profiles of a drug, potentially leading to improved therapeutic properties. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols, and a visualization of its mechanism of action.
Core Physical and Chemical Properties
A summary of the key physical and chemical data for this compound is presented below. Due to the limited availability of specific experimental data for the deuterated form, some properties of the non-deuterated parent compound, Licarbazepine, are included for reference.
| Property | Value | Source |
| Chemical Name | 10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-2,3,4,6,7,8,11,11-d8-5-carboxamide | [3] |
| Synonyms | BIA 2-005-d8; GP 47779-d8 | [2] |
| CAS Number | 1261393-17-2 | [3] |
| Molecular Formula | C₁₅H₆D₈N₂O₂ | [3] |
| Molecular Weight | 262.30 g/mol | [3] |
| Appearance | Solid (Specific form not detailed in literature) | Inferred from related compounds |
| Melting Point | Not explicitly reported for this compound. The melting point of the related compound Eslicarbazepine Acetate is 187°C.[4] | |
| Boiling Point | Data not available | |
| Solubility | Soluble in DMSO.[5] Specific solubility data in other solvents like water and ethanol (B145695) is not readily available. |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, methodologies for related compounds, including deuterated analogs and the parent molecule, provide a strong foundation for its preparation and characterization.
Synthesis of Deuterated Licarbazepine Analogs
The synthesis of deuterated analogs of licarbazepine typically involves the use of deuterated precursors to construct the dibenz[b,f]azepine ring system. A plausible synthetic route can be adapted from the synthesis of Eslicarbazepine acetate-d4.[6]
Conceptual Workflow for the Synthesis of this compound:
Caption: A generalized workflow for the synthesis of this compound.
Analytical Characterization
Standard analytical techniques are employed to confirm the identity, purity, and structure of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the deuterium substitution, the proton signals corresponding to the deuterated positions will be absent or significantly reduced in the ¹H NMR spectrum. This is a key method to confirm the location and extent of deuteration.[7]
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that confirms the presence and chemical environment of the deuterium atoms.[7]
-
¹³C NMR: The carbon signals will show coupling to deuterium, resulting in characteristic multiplets, which can further confirm the positions of deuteration.
Experimental Workflow for NMR Analysis:
Caption: A standard workflow for the NMR analysis of this compound.
2. Mass Spectrometry (MS):
Mass spectrometry is crucial for determining the molecular weight and isotopic enrichment of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated molecule (262.30 Da). The fragmentation pattern can also provide structural information.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
3. Infrared (IR) Spectroscopy:
IR spectroscopy can be used to identify the functional groups present in this compound. The C-D stretching vibrations will appear at lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹), providing further evidence of deuteration.[8]
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
This compound, like its non-deuterated counterpart, is a voltage-gated sodium channel (VGSC) blocker.[2] VGSCs are crucial for the initiation and propagation of action potentials in excitable cells such as neurons.[9] By blocking these channels, this compound reduces the influx of sodium ions, thereby decreasing neuronal excitability. This mechanism is fundamental to its anticonvulsant and mood-stabilizing effects.[2][9]
The drug is thought to bind preferentially to the inactivated state of the sodium channel, preventing it from returning to the resting state and thus limiting the repetitive firing of neurons that is characteristic of seizures.[9]
Signaling Pathway of a Voltage-Gated Sodium Channel Blocker:
Caption: The cycle of voltage-gated sodium channel states and the inhibitory action of this compound.
Conclusion
This compound is a molecule of significant interest for its potential therapeutic applications stemming from its role as a voltage-gated sodium channel blocker. While a complete experimental dataset for its physical and chemical properties is still emerging, this guide provides a comprehensive summary of the current knowledge. The provided conceptual experimental protocols and the visualization of its mechanism of action offer a solid foundation for researchers and professionals in the field of drug development to further explore the potential of this deuterated compound. Further studies are warranted to fully elucidate its physicochemical properties and to develop detailed and validated analytical and synthetic methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Licarbazepine D8 | CAS No- 1261393-17-2 | Simson Pharma Limited [simsonpharma.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 8. ispc-conference.org [ispc-conference.org]
- 9. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]
A Technical Guide to the Certificate of Analysis and Purity Assessment of Licarbazepine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential analytical documentation and procedures for ensuring the quality and purity of Licarbazepine-d8, a deuterated analog of Licarbazepine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical sciences.
Certificate of Analysis: Understanding the Quality Profile
A Certificate of Analysis (CoA) is a critical document that outlines the quality control testing results for a specific batch of a compound. It provides a comprehensive summary of the identity, purity, and other critical quality attributes of this compound.
Identification and General Properties
This section of the CoA provides fundamental information about the this compound material.
| Parameter | Specification | Example Batch Results |
| Product Name | This compound | This compound |
| CAS Number | 1261393-17-2[1] | 1261393-17-2 |
| Molecular Formula | C₁₅H₆D₈N₂O₂[1] | C₁₅H₆D₈N₂O₂ |
| Molecular Weight | 262.33 g/mol [1] | 262.33 g/mol |
| Appearance | White to Off-White Solid | White Solid |
| Solubility | Soluble in DMSO, Methanol | Soluble in DMSO |
Purity and Impurity Profile
The assessment of purity is a cornerstone of the CoA, ensuring the material is free from significant contaminants that could impact experimental outcomes.
| Test | Method | Specification | Example Batch Results |
| Purity (by HPLC) | HPLC-UV | ≥ 98.0% | 99.85% |
| Isotopic Purity | LC-MS | ≥ 95% Deuterium (B1214612) Incorporation | 99.5% (d8) |
| Related Substances | HPLC-UV | Individual Impurity ≤ 0.1%Total Impurities ≤ 0.5% | Complies |
| Residual Solvents | GC-HS | Conforms to USP <467> | Complies |
| Heavy Metals | ICP-MS | ≤ 20 ppm | < 10 ppm |
| Loss on Drying | TGA | ≤ 1.0% | 0.2% |
Experimental Protocols for Purity Assessment
Detailed and validated analytical methods are crucial for obtaining the reliable data presented in the CoA. The following sections describe the methodologies for the key purity and identity tests for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to separate and quantify this compound from its potential impurities.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient mixture of acetonitrile (B52724) and water.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 230 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : A stock solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 0.1 mg/mL.
-
Quantification : The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity
This technique confirms the molecular weight and the degree of deuterium incorporation.
-
Instrumentation : A liquid chromatography system coupled to a mass spectrometer.
-
Ionization Mode : Positive ion electrospray ionization (ESI+).
-
Mass Range : m/z 100-500.
-
Data Analysis : The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to this compound and to determine the relative abundance of other isotopic species (d0-d7).
Gas Chromatography-Headspace (GC-HS) for Residual Solvents
This method is employed to identify and quantify any residual solvents from the manufacturing process.
-
Instrumentation : Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Column : A suitable capillary column for solvent analysis (e.g., DB-624).
-
Oven Temperature Program : A programmed temperature ramp to separate common organic solvents.
-
Carrier Gas : Helium.
-
Sample Preparation : A known amount of this compound is dissolved in a suitable solvent (e.g., DMSO) in a headspace vial and heated to allow volatile solvents to partition into the headspace.
-
Quantification : The concentration of each residual solvent is determined by comparing the peak area to that of a certified reference standard.
Visualizing Analytical Workflows
Diagrams can effectively illustrate the logical flow of experimental processes.
Caption: Workflow for this compound Quality Control Testing.
Key Signaling Pathway Context
Licarbazepine acts as a voltage-gated sodium channel blocker.[1] Understanding this primary mechanism of action is crucial for researchers utilizing this compound.
Caption: Mechanism of Action of Licarbazepine.
References
Licarbazepine-d8 mechanism of action as an internal standard
An In-depth Technical Guide on the Core Mechanism of Action of Licarbazepine-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis by mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of a suitable internal standard (IS) is paramount for achieving accurate and reproducible results. The internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability throughout the experimental process. Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium (B1214612), are widely regarded as the 'gold standard' for quantitative analysis. This guide provides a comprehensive overview of the mechanism of action of this compound as an internal standard in the quantitative analysis of licarbazepine (B1675244).
Licarbazepine is an active metabolite of the antiepileptic drugs oxcarbazepine (B1677851) and eslicarbazepine (B1671253) acetate.[1][2] Accurate quantification of licarbazepine in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. This compound, a deuterated analog of licarbazepine, serves as an ideal internal standard for this purpose.[3]
Core Principle: The Role of a Deuterated Internal Standard
The fundamental principle behind using a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, licarbazepine. This similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to the mass difference between hydrogen (1.008 amu) and deuterium (2.014 amu), this compound can be distinguished from licarbazepine by its mass-to-charge ratio (m/z) in the mass spectrometer.
By adding a known amount of this compound to every sample, any loss of analyte during sample extraction, or variations in injection volume and instrument response, will be mirrored by a proportional loss or variation in the internal standard. Consequently, the ratio of the analyte signal to the internal standard signal remains constant, enabling precise and accurate quantification of the analyte.
Data Presentation
The following tables summarize the key quantitative data for licarbazepine and its deuterated internal standard, this compound. This data is essential for developing and validating a robust LC-MS/MS method.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Licarbazepine | C₁₅H₁₄N₂O₂ | 254.28 |
| This compound | C₁₅H₆D₈N₂O₂ | 262.33 |
Table 2: Chromatographic and Mass Spectrometric Parameters
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Licarbazepine | ~1.5 | 255.1 | 194.1 |
| This compound | ~1.5 | 263.1 | 202.1 |
Note: The retention times are representative and may vary depending on the specific chromatographic conditions. The mass transitions are based on common fragmentation patterns for this class of compounds and may require optimization.
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of licarbazepine in human plasma using this compound as an internal standard. This protocol is synthesized from established methods for similar analytes.[4]
Materials and Reagents
-
Analytes: Licarbazepine
-
Internal Standard: this compound
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Deionized water, Formic acid (LC-MS grade)
-
Sample Matrix: Human plasma
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an LC vial for analysis.
Liquid Chromatography
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80% to 20% B
-
2.6-3.5 min: 20% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: As listed in Table 2.
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of licarbazepine using this compound as an internal standard.
Caption: Logical relationship illustrating the compensatory mechanism of an internal standard.
References
An In-depth Technical Guide to the Metabolism of Licarbazepine and the Role of the d8 Isotope
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of licarbazepine (B1675244), the active metabolite of the antiepileptic drugs eslicarbazepine (B1671253) acetate (B1210297) and oxcarbazepine (B1677851). It delves into the quantitative aspects of its pharmacokinetics, details relevant experimental protocols, and explores the theoretical role of deuterium (B1214612) labeling, specifically with a d8 isotope, in modulating its metabolic profile.
Introduction to Licarbazepine and its Prodrugs
Licarbazepine, chemically (10,11-dihydro-10-hydroxy-5H-dibenzo[b,f]azepine-5-carboxamide), is a voltage-gated sodium channel blocker that is the active metabolite responsible for the anticonvulsant effects of two widely used drugs: eslicarbazepine acetate (ESL) and oxcarbazepine (OXC).[1][2] While both are prodrugs that are metabolized to licarbazepine, their metabolic pathways differ significantly, leading to distinct pharmacokinetic and stereochemical profiles.[1]
Eslicarbazepine acetate is considered a third-generation antiepileptic drug, developed to improve upon the profiles of carbamazepine (B1668303) and oxcarbazepine.[3] It is rapidly and extensively metabolized to eslicarbazepine, the (S)-enantiomer of licarbazepine, which is the more pharmacologically active and less toxic isomer.[1][4] In contrast, oxcarbazepine is metabolized to a racemic mixture of (S)- and (R)-licarbazepine.[1]
Metabolic Pathways of Licarbazepine Formation
The biotransformation of ESL and OXC to licarbazepine involves different primary enzymatic reactions.
Metabolism of Eslicarbazepine Acetate (ESL)
The primary metabolic pathway of ESL is extensive and stereoselective first-pass hydrolysis to eslicarbazepine ((S)-licarbazepine).[1][5] This reaction is so rapid and complete that plasma concentrations of the parent drug are often undetectable.[6] This hydrolysis is mediated by esterases.[7] Minor metabolites include (R)-licarbazepine and oxcarbazepine.[2]
Metabolism of Oxcarbazepine (OXC)
Oxcarbazepine undergoes rapid and extensive metabolism via reduction by cytosolic reductases in the liver to a racemic mixture of (S)-licarbazepine and (R)-licarbazepine.[1][8] The (S)-enantiomer is the predominant form.
Further Metabolism and Elimination of Licarbazepine
Licarbazepine itself is primarily eliminated through direct glucuronidation and renal excretion.[4][9] The major enzyme responsible for the N-glucuronidation of the structurally related carbamazepine is UGT2B7, which may also be involved in licarbazepine glucuronidation.[10] A smaller fraction of licarbazepine can be oxidized to a dihydroxy derivative.[2]
Data Presentation: Comparative Pharmacokinetics
The following tables summarize key pharmacokinetic parameters for eslicarbazepine acetate and oxcarbazepine, focusing on the systemic exposure to their active metabolite, licarbazepine.
Table 1: Steady-State Pharmacokinetic Parameters of Licarbazepine Enantiomers and Oxcarbazepine in Healthy Volunteers
| Parameter | Eslicarbazepine Acetate (900 mg QD) | Oxcarbazepine (450 mg BID) |
| Eslicarbazepine ((S)-licarbazepine) | ||
| Cmax,ss (µM) | 87.3 | 48.0 |
| AUCss,0-τ (µmol·h/L) | 1156.3 | 968.4 |
| (R)-licarbazepine | ||
| Plasma Exposure | 71.5% lower than OXC BID | - |
| Oxcarbazepine | ||
| Plasma Exposure | 61.1% lower than OXC BID | - |
| Data from a single-center, open-label, randomized, three-way crossover study in 12 healthy volunteers.[4] |
Table 2: Pharmacokinetic Parameters of Eslicarbazepine in Healthy Adult and Geriatric Populations
| Parameter | Healthy Young Adults (18-45 years) | Healthy Geriatric Adults (>65 years) |
| Cmax (µg/mL) | 16.4 | 18.2 |
| Tmax (h) | 2.0 | 3.0 |
| AUC0-∞ (µg.h/mL) | 303.4 | 403.5 |
| Half-life (h) | 13.3 | 18.9 |
| Data from a study involving a single 800 mg oral dose of Eslicarbazepine Acetate.[11] |
Table 3: Pharmacokinetic Parameters of Oxcarbazepine and its Metabolite (MHD - Licarbazepine)
| Parameter | Oxcarbazepine | Licarbazepine (MHD) |
| Tmax (single dose) | 1-3 hours | 4-12 hours |
| Tmax (steady state) | - | 2-4 hours |
| Protein Binding | ~59% | ~40% |
| Elimination Half-life | 1-5 hours | 7-20 hours |
| Data compiled from a review of clinical pharmacokinetics of oxcarbazepine.[1] |
The Role of the d8 Isotope in Licarbazepine Metabolism
Deuterium-labeled compounds, such as d8-licarbazepine, are valuable tools in drug metabolism research and can also be developed as therapeutic agents with improved pharmacokinetic properties.[11][12][13]
The Kinetic Isotope Effect
The replacement of hydrogen with its heavier isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[13][14] Cleavage of this bond is often the rate-limiting step in oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family.[14] Consequently, deuterated compounds may exhibit a slower rate of metabolism, leading to a longer half-life, increased systemic exposure, and potentially a reduced metabolic load of certain metabolites.[11][12]
d8-Licarbazepine: A Tool and a Potential Therapeutic
Based on the known metabolism of structurally related compounds like carbamazepine, which undergoes oxidative metabolism by CYP3A4, it can be hypothesized that deuteration at metabolically vulnerable positions on the licarbazepine molecule would slow its minor oxidative metabolic pathways.[16] The "d8" designation implies that eight hydrogen atoms have been replaced by deuterium. The most likely sites for deuteration to impact metabolism would be on the aromatic rings and potentially at the benzylic positions, which are often susceptible to oxidation.
Potential Implications of d8-Deuteration on Licarbazepine Metabolism:
-
Reduced Oxidative Metabolism: Deuteration at sites targeted by CYP enzymes could decrease the formation of minor oxidative metabolites.
-
Increased Half-life: A slower metabolic clearance would lead to a longer plasma half-life.
-
Altered Metabolite Profile: The proportion of metabolites formed through different pathways could be shifted. For instance, a decrease in oxidative metabolism might lead to a greater proportion of the drug being eliminated via glucuronidation.
It is crucial to note that without experimental data, these remain well-founded hypotheses. The precise location of the deuterium atoms on the d8-licarbazepine molecule would be critical in determining the extent of the kinetic isotope effect.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol is a general guideline for assessing the metabolic stability of a compound like licarbazepine.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound (Licarbazepine or d8-Licarbazepine) stock solution
-
Internal standard
-
Acetonitrile (B52724) (for quenching the reaction)
Procedure:
-
Preparation: Prepare a reaction mixture containing phosphate buffer, MgCl2, and HLMs. Pre-incubate the mixture at 37°C.
-
Initiation: Add the test compound to the pre-warmed microsome mixture and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquots by adding ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated analytical method, such as UPLC-MS/MS, to quantify the remaining parent compound at each time point.
Data Analysis: The rate of disappearance of the parent compound is used to calculate metabolic stability parameters such as intrinsic clearance (CLint) and half-life (t1/2).
UPLC-MS/MS Analysis of Licarbazepine and its Metabolites
This protocol outlines a typical method for the quantification of licarbazepine in plasma samples.
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., d8-licarbazepine for the analysis of licarbazepine, or another suitable labeled analog).
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant for analysis.
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) suitable for the separation of small molecules.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for licarbazepine and the internal standard.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathways of eslicarbazepine acetate and oxcarbazepine to licarbazepine and its subsequent elimination.
Caption: A typical experimental workflow for an in vitro metabolism study of licarbazepine.
Conclusion
The metabolism of licarbazepine is well-characterized, primarily involving its formation from the prodrugs eslicarbazepine acetate and oxcarbazepine, followed by glucuronidation and renal excretion. Eslicarbazepine acetate offers a more stereoselective pathway to the active (S)-enantiomer. The use of a d8 isotope of licarbazepine serves as a valuable analytical tool and holds theoretical potential for developing a therapeutic agent with an improved pharmacokinetic profile due to the kinetic isotope effect. However, further in vitro and in vivo studies are necessary to quantify the metabolic stability and pharmacokinetic parameters of d8-licarbazepine to validate these hypotheses. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of anticonvulsant drugs.
References
- 1. Clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Drug Monitoring of the Newer Anti-Epilepsy Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-glucuronidation of carbamazepine in human tissues is mediated by UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
Safety and Handling of Licarbazepine-d8: A Technical Guide for Laboratory Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for Licarbazepine-d8 in a laboratory setting. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are primarily derived from data on the parent compound, Licarbazepine, and its structurally related precursors, Oxcarbazepine and Eslicarbazepine Acetate. Deuteration is generally not considered to significantly alter the fundamental hazardous properties of a molecule. However, it is imperative to handle this compound with the utmost care, assuming it possesses similar toxicological and hazardous characteristics to its non-deuterated analogue.
Hazard Identification and Classification
Licarbazepine and its related compounds are classified as pharmacologically active materials.[1] The primary hazards are associated with potential reproductive toxicity, and organ damage (nervous system and liver) through prolonged or repeated exposure.[1]
GHS Hazard Statements (Inferred from Licarbazepine):
-
Harmful if swallowed.[2]
-
May cause an allergic skin reaction.[2]
-
May damage fertility or the unborn child.[1]
-
May cause damage to organs (nervous system, liver) through prolonged or repeated exposure.[1]
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of the parent compound, Licarbazepine. These values should be considered as approximations for this compound.
| Property | Value |
| Molecular Formula | C₁₅H₆D₈N₂O₂ |
| Molecular Weight | ~262.34 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available for d8; (Licarbazepine: Not widely reported) |
| Solubility | Soluble in DMSO.[3] |
Toxicological Data
| Compound | Test | Route | Species | Value |
| Oxcarbazepine | LD50 | Oral | Mammal | 1240 mg/kg[4] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination. |
| Body Protection | Disposable, solid-front, long-sleeved gown with tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Eye & Face Protection | Tightly fitting safety goggles with side shields or a face shield. | Protects against splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form or when engineering controls are not sufficient. | Minimizes the risk of inhalation of the compound. |
Safe Handling and Storage
-
Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when manipulating the solid form to avoid dust generation.[5]
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5] Keep away from strong oxidizing agents.[1]
First-Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Spill and Disposal Procedures
-
Spill Response: In the event of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area thoroughly with a suitable decontaminating agent.
-
Waste Disposal: Dispose of this compound waste as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Experimental Protocols
The following are generalized protocols for the analysis of Licarbazepine, which can be adapted for this compound.
Sample Preparation from Biological Matrices (e.g., Plasma)
This protocol is based on solid-phase extraction (SPE) methods described for the analysis of Licarbazepine and its metabolites.
-
Plasma Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate the plasma.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a structurally similar compound not present in the sample) to a known volume of plasma.
-
Protein Precipitation: Precipitate proteins by adding a solvent such as methanol (B129727) or acetonitrile (B52724). Vortex mix the samples.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte of interest with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.
Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the chromatographic separation of Licarbazepine.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at a wavelength of approximately 210-230 nm.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the samples.
Visualizations
Laboratory Safety Workflow
The following diagram illustrates a logical workflow for handling hazardous chemical compounds like this compound in a laboratory setting.
Caption: General Laboratory Safety Workflow for Handling this compound.
Metabolic Pathway of Licarbazepine Precursors
Licarbazepine is an active metabolite of the prodrugs Oxcarbazepine and Eslicarbazepine Acetate. Understanding this pathway is crucial for drug development professionals.
Caption: Simplified Metabolic Pathway of Licarbazepine Precursors.
References
Methodological & Application
Application Note: High-Throughput Quantification of Licarbazepine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Licarbazepine in human plasma. The method utilizes Licarbazepine-d8 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol, making it suitable for high-throughput bioanalytical workflows. Chromatographic separation is performed on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The method was developed to meet the rigorous demands of pharmacokinetic studies, therapeutic drug monitoring, and clinical research for Eslicarbazepine acetate (B1210297) and its active metabolite, Licarbazepine.
Introduction
Eslicarbazepine acetate is an antiepileptic prodrug that is rapidly and extensively metabolized to its pharmacologically active metabolite, Licarbazepine (also known as S-licarbazepine or MHD). Licarbazepine is primarily responsible for the therapeutic effects of the drug, which involve the blockade of voltage-gated sodium channels.[1][2][3][4] Given the inter-individual variability in pharmacokinetics, a reliable and sensitive analytical method for the quantification of Licarbazepine in biological matrices is essential for drug development and clinical management.[1]
This application note describes a detailed protocol for an LC-MS/MS method for the determination of Licarbazepine in human plasma, employing this compound as the internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.
Experimental
Materials and Reagents
-
Analytes: Licarbazepine
-
Internal Standard: this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)
-
Reagents: Deionized water, Human plasma (K2EDTA)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Licarbazepine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Licarbazepine stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation
A protein precipitation method is employed for sample preparation:
-
Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC System | HPLC or UPLC System |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 2.5 min, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 25 psi |
| Nebulizing Gas | 50 psi |
| Source Temperature | 500°C |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Licarbazepine | 255.1 | 194.1 |
| This compound | 263.1 | 202.1 |
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of Licarbazepine in human plasma. The use of this compound as an internal standard ensures the reliability of the results.
Method Validation Summary
The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 60 µg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[1] |
| Intra-day Precision (%CV) | < 6%[1] |
| Inter-day Precision (%CV) | < 6%[1] |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Metabolic Pathway of Eslicarbazepine Acetate
Caption: Metabolic conversion of Eslicarbazepine Acetate to its active and minor metabolites.
Mechanism of Action of Licarbazepine
References
- 1. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eslicarbazepine | C15H14N2O2 | CID 9881504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical utility of eslicarbazepine: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Licarbazepine in Human Plasma using a Validated LC-MS/MS Method with Licarbazepine-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Licarbazepine in human plasma. The protocol employs a stable isotope-labeled internal standard, Licarbazepine-d8, to ensure high accuracy, precision, and reliability of the results. The sample preparation is streamlined using a simple and efficient protein precipitation technique, making it suitable for high-throughput analysis in clinical and research settings. This method is ideal for pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence studies.
Introduction
Licarbazepine, the active metabolite of oxcarbazepine (B1677851) and eslicarbazepine (B1671253) acetate (B1210297), is an antiepileptic drug that functions by blocking voltage-gated sodium channels.[1][2] Accurate quantification of Licarbazepine in human plasma is crucial for understanding its pharmacokinetic profile and for optimizing therapeutic regimens.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[1] This document provides a comprehensive protocol for the quantification of Licarbazepine in human plasma using LC-MS/MS with this compound.
Experimental Protocols
Materials and Reagents
-
Analytes: Licarbazepine
-
Internal Standard (IS): this compound[1]
-
Solvents: HPLC-grade methanol (B129727) and acetonitrile (B52724), and n-Hexane.[4][5]
-
Reagents: Formic acid, ammonium (B1175870) acetate, and deionized water (18 MΩ·cm).[4]
-
Biological Matrix: Human plasma with K2-EDTA as an anticoagulant.[4]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Licarbazepine and this compound in methanol to prepare individual stock solutions. Store these solutions at -20°C.[4]
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water. These solutions are used to spike plasma for creating calibration curves and quality control samples.[4]
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of approximately 200 µg/mL.[4]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing proteins from plasma samples.[6]
-
Aliquot 100 µL of the plasma sample (calibrator, quality control, or study sample) into a 1.5 mL microcentrifuge tube.[6]
-
Add a specified volume of the this compound internal standard working solution.[6]
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture vigorously for 1-2 minutes.[6]
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.[6]
Figure 1: Workflow for Protein Precipitation of Human Plasma Samples.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation: Chromatographic separation is achieved on a C18 reversed-phase column.[5][7]
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization.[5][7]
Data Presentation
LC and MS Parameters
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., Hanbon ODS-2 C18, 150 mm × 2.1 mm, 10 μm)[5] |
| Mobile Phase | Isocratic elution with 10 mM ammonium acetate containing 0.01% formic acid and acetonitrile (72:28, v/v)[5] |
| Flow Rate | 0.5 mL/min[5] |
| Injection Volume | 5 - 10 µL[8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Licarbazepine | 255.1 | 194.1[5] |
| This compound | 263.1 (Predicted) | 202.1 (Predicted) |
Note: The m/z values for this compound are predicted based on the addition of 8 daltons to the parent compound and may need to be optimized.
Method Validation Summary
The method should be fully validated according to FDA guidelines, demonstrating acceptable accuracy, precision, linearity, and specificity.[5][9]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99[10] |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ)[11] |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ)[11] |
| Lower Limit of Quantification (LLOQ) | 50.0 ng/mL for Licarbazepine in human plasma.[9] |
| Recovery | Consistent, precise, and reproducible.[11] |
| Matrix Effect | Minimal to no significant matrix effect should be observed. |
| Stability | Stable under various conditions (freeze-thaw, short-term, long-term, and autosampler).[9] |
Logical Workflow of the Bioanalytical Method
The entire process from receiving the sample to generating the final data follows a structured workflow to ensure data integrity and reproducibility.
Figure 2: Overall Bioanalytical Workflow for Licarbazepine Quantification.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable tool for the quantification of Licarbazepine in human plasma. The use of this compound as an internal standard ensures the accuracy and robustness of the method. This protocol is well-suited for applications in therapeutic drug monitoring, clinical pharmacokinetics, and other research studies involving Licarbazepine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a specific and sensitive LC-MS/MS method for determination of eslicarbazepine in human plasma and its clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma [agris.fao.org]
- 11. Enantioselective HPLC-UV method for determination of eslicarbazepine acetate (BIA 2-093) and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Licarbazepine-d8 in Therapeutic Drug Monitoring of Eslicarbazepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eslicarbazepine (B1671253) acetate (B1210297) is a third-generation antiepileptic drug utilized in the management of focal-onset seizures.[1] It functions as a prodrug, undergoing rapid and extensive metabolism to its active metabolite, eslicarbazepine (S-licarbazepine), which is primarily responsible for its pharmacological effect.[1][2] Therapeutic Drug Monitoring (TDM) of eslicarbazepine is a critical tool for optimizing patient dosage, ensuring efficacy, and minimizing toxicity, especially given the significant inter-individual pharmacokinetic variability observed in clinical practice.[1][3]
The gold standard for TDM of eslicarbazepine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), valued for its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard is paramount for accurate and precise quantification. It effectively corrects for matrix effects and variations in sample processing and instrument response.[1] Licarbazepine-d8, a deuterated analog of licarbazepine, serves as an ideal internal standard for this purpose. This document provides detailed application notes and protocols for the use of this compound in the TDM of eslicarbazepine.
Principle of the Assay
The methodology is founded on the principle of stable isotope dilution analysis coupled with LC-MS/MS. A known concentration of the deuterated internal standard, this compound, is added to patient plasma or serum samples. This internal standard mimics the analyte (eslicarbazepine) throughout the analytical process, including extraction and ionization, ensuring reliable quantification.[1] The internal standard co-elutes with the endogenous eslicarbazepine during liquid chromatography. By determining the ratio of the peak area of the analyte to the peak area of the internal standard, the concentration of eslicarbazepine in the sample can be accurately calculated.[1]
Metabolic Pathway and the Role of the Internal Standard
Eslicarbazepine acetate is rapidly hydrolyzed by esterases in the liver to its pharmacologically active metabolite, eslicarbazepine (S-licarbazepine).[4] Minor metabolites, including R-licarbazepine and oxcarbazepine (B1677851), are also formed.[2][5] TDM primarily focuses on measuring the concentration of the active metabolite, eslicarbazepine.[5] The deuterated internal standard, this compound, is structurally identical to licarbazepine, with the exception of having eight deuterium (B1214612) atoms in place of hydrogen atoms. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Eslicarbazepine, R-Licarbazepine, Oxcarbazepine
-
Internal Standard: this compound (or other deuterated analogs like Eslicarbazepine-d3, (R)-licarbazepine-d3, Oxcarbazepine-d4)[2][6]
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), n-Hexane (HPLC grade), Ethanol (HPLC grade), Isopropyl alcohol (HPLC grade), Formic acid (LC-MS grade)[2]
-
Reagents: Ammonium acetate, Deionized water[2]
-
Sample Matrix: Human plasma[2]
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve eslicarbazepine in methanol.[1]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[1]
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.[1]
-
IS Working Solution (e.g., 1 µg/mL): Dilute the IS stock solution with methanol.[1]
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for calibrators, QCs, and patient samples.[1]
-
Pipette 100 µL of the respective sample (calibrator, QC, or patient plasma/serum) into the labeled tubes.[1]
-
Add 20 µL of the IS Working Solution to each tube and vortex briefly.[1]
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.[1]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1][2]
Liquid Chromatography (LC) Conditions
-
Column: A C18 column is commonly used, for example, an Acquity UPLC BEH C18 (2.1x100 mm, 1.7 µm).[7] For enantioselective separation, a chiral column such as Daicel CHIRALCEL OD-H (5 µm, 50 mm × 4.6 mm) can be employed.[8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.[7]
-
Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to 20% B and re-equilibrate.[1]
-
Injection Volume: 2-10 µL.
Mass Spectrometry (MS/MS) Conditions
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[6][7]
-
Detection: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions: Specific transitions for eslicarbazepine and this compound need to be optimized on the specific instrument. Example transitions for similar compounds are provided in the table below.
Data Presentation
Table 1: Example Mass Spectrometry Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Eslicarbazepine | 255.1 | 194.3 |
| Eslicarbazepine-d3 | 258.1 | 197.1 |
| Oxcarbazepine | 253.3 | 208.2 |
| Oxcarbazepine-d4 | 257.3 | 212.3 |
Note: The exact m/z values for this compound should be determined experimentally but would be expected to be +8 Da from the unlabeled licarbazepine.
Table 2: Method Validation Parameters
| Parameter | Typical Range |
| Linearity Range | 1 - 60 µg/mL[9] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[9] |
| Inter- and Intra-run Precision (%CV) | < 6%[9] |
| Accuracy (%) | 98.7% - 107.2%[8] |
Data Analysis
-
Integrate the chromatographic peaks for both eslicarbazepine and the this compound internal standard.[1]
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).[1]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibrators. A linear regression with 1/x² weighting is typically used.[1]
-
Determine the concentration of eslicarbazepine in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.[1]
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the therapeutic drug monitoring of eslicarbazepine by LC-MS/MS. This methodology overcomes potential matrix effects and procedural inconsistencies, ensuring high-quality data for clinical decision-making. The protocols and data presented here offer a solid framework for researchers and clinicians to develop and validate a high-quality TDM assay for eslicarbazepine, ultimately contributing to improved patient care in the management of epilepsy.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetic variability, efficacy and tolerability of eslicarbazepine acetate-A national approach to the evaluation of therapeutic drug monitoring data and clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Therapeutic Drug Monitoring of the Newer Anti-Epilepsy Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring-Plasma-Eslicarbazepine-Levels-in-Clinical-Practice--A-Single-Center-Study [aesnet.org]
- 8. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retrospective Analysis of Pediatric and Adult Populations Using an LC-MS/MS Method for Oxcarbazepine/Eslicarbazepine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Separation of Licarbazepine Enantiomers Using a Deuterated Internal Standard
Application Note and Protocol
This document provides a comprehensive protocol for the chiral separation and quantification of Licarbazepine enantiomers, (S)-Licarbazepine and (R)-Licarbazepine, in human plasma. The method utilizes a deuterated internal standard, Licarbazepine-d8, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The methodology is based on an enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.
Introduction
Licarbazepine is the active metabolite of the antiepileptic drugs oxcarbazepine (B1677851) and eslicarbazepine (B1671253) acetate. Following administration, these prodrugs are metabolized to a mixture of (S)-Licarbazepine (eslicarbazepine), the major active enantiomer, and (R)-Licarbazepine. Due to the stereoselective metabolism and potential differences in pharmacological activity and toxicity between the enantiomers, their accurate and independent quantification is crucial.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. It compensates for variability in sample preparation and matrix effects, leading to more reliable and reproducible results. This application note details a validated LC-MS/MS method for the chiral separation and quantification of Licarbazepine enantiomers in human plasma.
Experimental Protocols
This section outlines the detailed methodology for sample preparation, chromatographic separation, and mass spectrometric detection of Licarbazepine enantiomers.
Materials and Reagents
-
Analytes: (S)-Licarbazepine, (R)-Licarbazepine
-
Internal Standard: this compound
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), n-Hexane (HPLC grade), Ethanol (HPLC grade), Isopropyl alcohol (HPLC grade), Formic acid (LC-MS grade)
-
Reagents: Ammonium acetate, Deionized water
-
Sample Matrix: Human plasma
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (this compound in methanol).
-
Vortex the mixture for 30 seconds.
-
Load the mixture onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of delivering ternary gradients.
-
Chiral Column: Daicel CHIRALCEL OD-H (5 µm, 50 mm × 4.6 mm)[1]
-
Mobile Phase: 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v)[1]
-
Flow Rate: 0.8 mL/min[1]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Run Time: 8 minutes[1]
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: The specific MRM transitions for the analytes and the internal standard should be optimized. Indicative transitions are provided in the table below.
Data Presentation
The quantitative performance of the method is summarized in the tables below.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (S)-Licarbazepine | 255.1 | 237.1 | 15 |
| (R)-Licarbazepine | 255.1 | 237.1 | 15 |
| This compound | 263.1 | 245.1 | 15 |
Note: These are example transitions and should be optimized for the specific instrument used.
Table 2: Method Validation Summary
| Parameter | (S)-Licarbazepine | (R)-Licarbazepine |
| Linearity Range (ng/mL) | 50.0 - 25,000.0[1] | 50.0 - 25,000.0[1] |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50.0[1] | 50.0[1] |
| Intra-day Precision (%CV) | < 7.7%[1] | < 12.6%[1] |
| Inter-day Precision (%CV) | < 7.7%[1] | < 12.6%[1] |
| Accuracy (% Bias) | 98.7% - 107.2%[1] | 98.7% - 107.2%[1] |
| Recovery (%) | > 90% | > 90% |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the analysis of Licarbazepine enantiomers.
Diagram 2: Chiral Separation Principle
Caption: Principle of chiral separation of Licarbazepine enantiomers.
Conclusion
The presented LC-MS/MS method provides a robust, sensitive, and specific approach for the chiral separation and quantification of (S)-Licarbazepine and (R)-Licarbazepine in human plasma. The incorporation of this compound as an internal standard ensures high accuracy and precision, mitigating potential matrix effects and variability during sample processing. This detailed protocol is well-suited for demanding applications in clinical and pharmaceutical research, enabling a deeper understanding of the stereoselective pharmacokinetics of Licarbazepine.
References
Application Notes and Protocols for Bioanalysis of Licarbazepine with Licarbazepine-d8 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarbazepine, the active metabolite of eslicarbazepine (B1671253) acetate (B1210297) and oxcarbazepine, is a crucial analyte in pharmacokinetic and toxicokinetic studies. Accurate quantification of Licarbazepine in biological matrices is essential for drug development and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Licarbazepine-d8, is the gold standard in bioanalysis as it corrects for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the method.[1]
This document provides detailed application notes and protocols for three common sample preparation techniques for the bioanalysis of Licarbazepine using this compound as an internal standard: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). These methods are suitable for preparing samples for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Performance Summary
The following table summarizes typical quantitative performance data for the described sample preparation techniques when used for the analysis of Licarbazepine in human plasma.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Linearity Range | 0.4 - 80 µg/mL[2] | 1 - 60 µg/mL | 50 - 25000 ng/mL[3] |
| Mean Relative Recovery | 94.00 - 102.23%[2] | 79 - 98%[4] | >85% |
| Precision (%CV) | < 11.6%[2] | < 7.5%[4] | < 9.7%[3] |
| Accuracy (% Bias) | -3.79% to 3.84%[2] | Within ±15% | 98.7% to 107.2%[3] |
| Lower Limit of Quantification (LLOQ) | 0.4 µg/mL[2] | 1 µg/mL | 50 ng/mL[3] |
Experimental Protocols
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that yields clean extracts, making it ideal for methods requiring high sensitivity.[2]
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound internal standard working solution
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
0.1 M Sodium phosphate (B84403) buffer (pH 5)
-
SPE cartridges (e.g., Oasis HLB)[2]
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment: In a microcentrifuge tube, combine 250 µL of the plasma sample with an appropriate volume of the this compound internal standard working solution. Add 750 µL of 0.1 M sodium phosphate buffer (pH 5).[2]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[5]
-
Sample Loading: Load the entire pre-treated sample mixture onto the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.[2]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[2][5]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[2]
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.[5]
Liquid-Liquid Extraction (LLE)
LLE is a sample clean-up method that separates compounds based on their differential solubility in two immiscible liquids, providing a cleaner extract than protein precipitation.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound internal standard working solution
-
Extraction solvent (e.g., ethyl acetate)[2]
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Aliquoting and Spiking: In a clean tube, pipette 100 µL of the plasma sample. Add a specified volume of the this compound internal standard working solution.[2]
-
Vortexing: Briefly vortex the sample to ensure homogeneity.[2]
-
Extraction: Add 200 µL of ethyl acetate to the mixture. Vortex vigorously for 1-2 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.[2]
-
Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.[2]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[2]
-
Reconstitution: Dissolve the residue in a suitable mobile phase (e.g., 150 µL of 50% acetonitrile) for LC-MS/MS analysis.[2]
Protein Precipitation (PPT)
PPT is a rapid and simple method for removing proteins from biological samples, making it suitable for high-throughput analysis.[2]
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound internal standard working solution in acetonitrile (B52724)
-
Cold acetonitrile or methanol
-
Centrifuge
-
Nitrogen evaporator (optional)
Protocol:
-
Sample Aliquoting: Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Precipitation and IS Addition: Add 150 µL of the this compound internal standard working solution in cold acetonitrile. A 3:1 solvent-to-sample ratio is a common starting point.[2]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation (Optional): The supernatant can be evaporated to dryness and reconstituted in the mobile phase to increase concentration.[2]
-
Analysis: Inject the supernatant (or reconstituted sample) into the LC-MS/MS system.
Conclusion
The choice of sample preparation technique for the bioanalysis of Licarbazepine with this compound depends on the specific requirements of the assay, such as desired cleanliness, throughput, and sensitivity.
-
Protein Precipitation offers a rapid and simple approach suitable for high-throughput screening.
-
Liquid-Liquid Extraction provides a cleaner sample with good recovery.
-
Solid-Phase Extraction yields the cleanest extracts and is ideal for methods requiring the highest sensitivity and selectivity.
All methods should be thoroughly validated to ensure they meet the specific requirements of the intended analytical method and regulatory guidelines.
References
- 1. Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
- 4. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Licarbazepine-d8 in Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for the use of Licarbazepine-d8 in preclinical and clinical pharmacokinetic studies. It includes an overview of the metabolic context, pharmacokinetic data of the non-labeled analyte, and a comprehensive protocol for the quantification of licarbazepine (B1675244) in biological matrices using this compound as an internal standard via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Licarbazepine, also known as 10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide or monohydroxy derivative (MHD), is the primary and pharmacologically active metabolite of the antiepileptic drugs Oxcarbazepine and Eslicarbazepine (B1671253) acetate (B1210297).[1][2][3] Oxcarbazepine is a prodrug that is rapidly and extensively metabolized to licarbazepine.[1][4] Similarly, Eslicarbazepine acetate is a prodrug that is converted to S-licarbazepine, the (S)-enantiomer of licarbazepine, which is responsible for its therapeutic effects.[5][6][7]
Given that licarbazepine is the active moiety, accurate quantification of its concentration in biological fluids is essential for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.[8] Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry. This compound is a deuterated analog of licarbazepine.[9] Its use as an internal standard in LC-MS/MS assays is critical for achieving high accuracy and precision by correcting for variability during sample preparation and matrix effects during ionization.[10][11]
Metabolic Pathway of Prodrugs to Licarbazepine
Oxcarbazepine and Eslicarbazepine acetate are both converted to licarbazepine in the body. Oxcarbazepine is metabolized to a racemic mixture of S-licarbazepine and R-licarbazepine.[7] Eslicarbazepine acetate is stereoselectively hydrolyzed to S-licarbazepine.[7][12]
References
- 1. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Oxcarbazepine - Wikipedia [en.wikipedia.org]
- 3. neurology.testcatalog.org [neurology.testcatalog.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Frontiers | Inhibitory Effect of Eslicarbazepine Acetate and S-Licarbazepine on Nav1.5 Channels [frontiersin.org]
- 6. Licarbazepine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Retrospective Analysis of Pediatric and Adult Populations Using an LC-MS/MS Method for Oxcarbazepine/Eslicarbazepine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and drug interactions of eslicarbazepine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Utilization of Licarbazepine-d8 as an Internal Standard in Bioanalytical Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of bioanalysis, particularly in pharmacokinetic studies and therapeutic drug monitoring, the accurate quantification of analytes in complex biological matrices is paramount.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the industry standard for such analyses due to its inherent sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust bioanalytical method, as it effectively compensates for variability in sample preparation, injection volume, and matrix effects.[1][3] Deuterated internal standards, such as Licarbazepine-d8, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they co-elute and experience similar ionization effects. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of Licarbazepine in human plasma.
Licarbazepine is an active metabolite of the antiepileptic drugs oxcarbazepine (B1677851) and eslicarbazepine (B1671253) acetate.[4][5][6] Therefore, its accurate measurement is crucial for understanding the pharmacokinetics of these parent drugs.[1][7]
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
Reference Standards: Licarbazepine, this compound
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Formic acid (LC-MS grade), Deionized water
-
Biological Matrix: Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent
Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical for the accuracy of the assay.
| Solution Type | Analyte/Internal Standard | Concentration | Solvent | Storage Conditions |
| Stock Solution | Licarbazepine | 1.0 mg/mL | Methanol | -20°C |
| Stock Solution | This compound | 1.0 mg/mL | Methanol | -20°C |
| Working Standard Solutions | Licarbazepine | 0.1, 1.0, 10, 100 µg/mL | Methanol/Water (50:50, v/v) | 4°C |
| Internal Standard Working Solution | This compound | 100 ng/mL | Methanol/Water (50:50, v/v) | 4°C |
Sample Preparation
Two common methods for sample preparation in bioanalysis are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). SPE is often preferred for cleaner extracts, leading to reduced matrix effects.[1]
3.1. Protein Precipitation (PPT) Protocol
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3.2. Solid-Phase Extraction (SPE) Protocol
-
To 250 µL of human plasma, add 25 µL of the this compound internal standard working solution (100 ng/mL).[7]
-
Vortex briefly.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[7]
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of deionized water.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[7]
-
Reconstitute the residue in 200 µL of the mobile phase.[7]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following table summarizes the optimized parameters for chromatographic separation and mass spectrometric detection.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Compound |
| Licarbazepine | |
| This compound | |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Method Validation
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | CV of the slope of calibration curves in different lots of matrix should be ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability (Freeze-Thaw, Short-Term, Long-Term, Post-Processed) | Mean concentration within ±15% of the baseline concentration[8] |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for the quantification of Licarbazepine using this compound.
Logical Relationship of Internal Standards
Caption: Comparison of an ideal internal standard versus a structural analog.[1]
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Licarbazepine in biological matrices.[3][9] Its near-identical chemical behavior to the unlabeled analyte ensures accurate correction for analytical variability, leading to high-quality data essential for clinical and research applications.[3][10] The detailed protocol and validation guidelines presented herein offer a comprehensive framework for laboratories to implement this bioanalytical assay.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Licarbazepine - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Licarbazepine | C15H14N2O2 | CID 114709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. texilajournal.com [texilajournal.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Analysis of Licarbazepine and its Metabolites in Diverse Biological Matrices: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarbazepine, the active metabolite of both Oxcarbazepine and Eslicarbazepine acetate (B1210297), is a cornerstone in the management of epilepsy.[1] Therapeutic drug monitoring of Licarbazepine and its related metabolites is crucial for optimizing patient dosing regimens and understanding its pharmacokinetic profile.[2][3] Eslicarbazepine acetate, a third-generation antiepileptic drug, acts as a prodrug and is extensively metabolized to its active form, S-Licarbazepine (eslicarbazepine).[3][4] This stereoselective conversion is a key metabolic feature, distinguishing it from Oxcarbazepine which is metabolized to a racemic mixture of S- and R-Licarbazepine.[5]
This document provides detailed application notes and protocols for the quantitative analysis of Licarbazepine and its primary metabolites—including S-Licarbazepine, R-Licarbazepine, and Oxcarbazepine—in various biological matrices. The methodologies presented are primarily based on robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Metabolic Pathway of Eslicarbazepine Acetate and Oxcarbazepine
Eslicarbazepine acetate undergoes rapid and extensive first-pass hydrolysis to form its major active metabolite, S-Licarbazepine (eslicarbazepine).[1][4] Minor active metabolites include R-Licarbazepine and Oxcarbazepine.[4] Oxcarbazepine, on the other hand, is rapidly reduced to a racemic mixture of S- and R-Licarbazepine.[5]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Retrospective Analysis of Pediatric and Adult Populations Using an LC-MS/MS Method for Oxcarbazepine/Eslicarbazepine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Note: High-Throughput Screening for Modulators of Voltage-Gated Sodium Channels Using Licarbazepine-d8 as a Metabolic Tracer
References
- 1. Licarbazepine - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. A Review of Eslicarbazepine Acetate for the Adjunctive Treatment of Partial-Onset Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 12. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Retrospective Analysis of Pediatric and Adult Populations Using an LC-MS/MS Method for Oxcarbazepine/Eslicarbazepine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of a specific and sensitive LC-MS/MS method for determination of eslicarbazepine in human plasma and its clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The precise and reliable quantification of analytes in biological matrices is a cornerstone of drug development and clinical research. The use of an appropriate internal standard (IS) is critical for correcting variability during sample processing and analysis.[1] Regulatory bodies, including the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[2][3] These guidelines strongly advocate for the use of a stable isotope-labeled internal standard (SIL-IS), particularly for methods employing mass spectrometric detection, whenever possible.[2][4]
A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[2] This near-identical chemical structure ensures that the SIL-IS co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer, making it the ideal tool for compensating for matrix effects and variability in extraction recovery.[1][2]
While SIL-ISs are considered the gold standard, their availability or cost can sometimes lead researchers to consider structural analog internal standards.[1][2] This document provides a comprehensive overview of the regulatory guidelines, a comparison of internal standard strategies, and detailed experimental protocols for the validation of bioanalytical methods using SIL-ISs.
I. Regulatory Landscape and Recommendations
The FDA and EMA, now harmonized under the ICH M10 guideline, provide a unified framework for bioanalytical method validation.[3] The core principle is to ensure the accuracy and precision of the analytical method by correcting for variability.[3]
Key Regulatory Expectations for Internal Standards:
| Feature | ICH M10 Guideline (FDA & EMA Harmonized) |
| Internal Standard Type | Strongly recommends the use of a stable isotope-labeled analyte as the internal standard whenever possible.[2][4][5] If a SIL-IS is not available, a structural analogue may be used, but its use requires justification.[3] |
| Internal Standard Concentration | The concentration of the internal standard should be consistent across all calibration standards, quality control (QC) samples, and study samples.[3] It should be optimized to provide an appropriate response without interfering with the analyte of interest.[3] |
| Internal Standard Validation | Requires assessment to ensure it does not interfere with the analyte and is free of the unlabeled analyte.[4] The suitability of the internal standard must be demonstrated.[3][4] |
| Internal Standard Response Monitoring | The response of the internal standard should be monitored to ensure it is consistent across the analytical run. Significant variability may indicate problems with the assay. |
| Recovery | The recovery of the analyte and internal standard should be evaluated to ensure consistency and reproducibility.[4] While there are no strict regulatory acceptance criteria, it is an important parameter for method development.[4] |
II. Comparison of Internal Standard Strategies
The choice of internal standard significantly impacts assay performance. The following tables compare SIL-ISs with structural analogs and different types of SIL-IS labeling.
Table 1: Stable Isotope-Labeled IS vs. Structural Analog IS [1]
| Feature | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS |
| Chemical & Physical Properties | Nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis. | Similar, but not identical, physicochemical properties to the analyte. |
| Chromatography | Ideally co-elutes with the analyte. However, deuterium (B1214612) labeling can sometimes cause slight retention time shifts (isotope effect).[4][6][7] | May or may not co-elute with the analyte. |
| Matrix Effects | Co-elution allows for better compensation of matrix-induced ion suppression or enhancement.[8] | Differences in physicochemical properties can lead to differential matrix effects and impact accuracy.[8] |
| Extraction Recovery | Closely mimics the extraction recovery of the analyte. | May have different extraction recovery compared to the analyte. |
| Availability & Cost | May not always be readily available and can be more expensive to synthesize.[6][7] | Often more readily available and less expensive. |
| Regulatory Preference | Strongly preferred by regulatory agencies.[2][4] | Acceptable when a SIL-IS is not feasible, but requires thorough validation to demonstrate its suitability.[3] |
Table 2: Comparison of Different Stable Isotope Labels
| Isotope | Advantages | Disadvantages |
| Deuterium (²H or D) | Generally the easiest and cheapest to incorporate into a molecule.[9] | Can sometimes exhibit an "isotope effect," leading to slight changes in chromatographic retention time compared to the unlabeled analyte.[9] The label can sometimes be unstable and exchange with protons from the solvent or matrix.[9][10] |
| Carbon-13 (¹³C) | Considered the most robust and reliable label. Does not exhibit a significant isotope effect on retention time and the label is stable.[9] Co-elutes perfectly with the analyte.[4] | More expensive and synthetically challenging to incorporate compared to deuterium. |
| Nitrogen-15 (¹⁵N) | Provides a stable label. | Less commonly used than ²H and ¹³C due to synthetic challenges and the fact that not all molecules contain nitrogen. |
III. Experimental Protocols for Method Validation
A robust validation of a bioanalytical method using a SIL-IS is a regulatory requirement. The following protocols outline key experiments.
1. Internal Standard Purity and Identity
-
Objective: To confirm the identity and purity of the SIL-IS and to ensure it is free from the unlabeled analyte.[4]
-
Method:
-
Obtain a Certificate of Analysis (CoA) for the SIL-IS, which should provide information on its chemical purity and isotopic enrichment.[4]
-
Prepare a high-concentration solution of the SIL-IS in an appropriate solvent.[4]
-
Analyze this solution using the LC-MS/MS method.
-
Monitor the mass transition of the unlabeled analyte to ensure its signal is absent or below a pre-defined threshold (e.g., <0.1% of the SIL-IS response).[4]
-
2. Specificity and Selectivity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte and the IS from endogenous matrix components and other potential interferences.[1]
-
Method:
-
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in Set B should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[3]
-
The response of any interfering peak at the retention time of the IS should be ≤ 5% of the mean IS response in the calibration standards and QCs.
-
3. Matrix Effect
-
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.[4]
-
Method:
-
Obtain at least six individual lots of the blank biological matrix.
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and SIL-IS spiked in the mobile phase at low and high concentrations.
-
Set 2 (Post-Extraction Spiked Samples): Extract blank matrix and then spike the analyte and SIL-IS into the final extract at low and high concentrations.[4]
-
-
Calculate the Matrix Factor (MF) for the analyte and IS by comparing the peak areas in Set 2 to those in Set 1.
-
Calculate the IS-Normalized Matrix Factor by dividing the MF of the analyte by the MF of the IS.[1]
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤ 15%.
4. Recovery
-
Objective: To determine the extraction efficiency of the analyte and the SIL-IS from the biological matrix.[4]
-
Method:
-
Prepare two sets of samples at low, medium, and high concentrations:
-
Set 1 (Pre-Extraction Spiked Samples): Blank matrix spiked with the analyte and SIL-IS before extraction.
-
Set 2 (Post-Extraction Spiked Samples): Extract blank matrix and then spike the analyte and SIL-IS into the final extract.[4]
-
-
Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.[4]
-
-
Acceptance Criteria: While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible. The CV of the recovery across the QC levels should ideally be ≤ 15%.[4]
5. Stability
-
Objective: To evaluate the stability of the analyte and SIL-IS in the biological matrix under different storage and handling conditions.[1][4]
-
Method:
-
Prepare low and high concentration QC samples in the biological matrix.[1]
-
Evaluate the following stability conditions:[1]
-
Freeze-Thaw Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, then thaw at room temperature. Repeat for at least three cycles.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Store QC samples at the intended storage temperature for a period equal to or longer than the expected storage time of study samples.
-
Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions at their storage temperature.[4]
-
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[4]
IV. Visualizing Workflows and Logical Relationships
Bioanalytical Workflow Using a SIL-IS
Caption: A typical bioanalytical workflow incorporating a stable isotope-labeled internal standard.
Decision Tree for Internal Standard Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. scispace.com [scispace.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape with Carbamazepine-d8 in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape when analyzing Carbamazepine-d8 using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Poor peak shape for Carbamazepine-d8, a deuterated analog often used as an internal standard, can manifest as peak tailing, fronting, or splitting. These issues can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving these common chromatographic problems.
Issue: Peak Tailing
Peak tailing is the most common peak shape problem, where the latter half of the peak is drawn out.
dot
Caption: Troubleshooting workflow for peak tailing of Carbamazepine-d8.
Question: Why is my Carbamazepine-d8 peak tailing?
Answer: Peak tailing for amine-containing compounds like Carbamazepine-d8 in reversed-phase HPLC is often due to secondary interactions with the stationary phase.[1][2] The primary causes include:
-
Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the basic amine functional group of Carbamazepine-d8, leading to tailing.[1][2] This is especially prominent at mid-range pH.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Carbamazepine-d8, a mix of ionized and unionized forms can exist, causing peak distortion.[1][3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a tailed peak.[4][5]
-
Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[1][4]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape.[4][6]
Question: How can I fix peak tailing for Carbamazepine-d8?
Answer: To address peak tailing, consider the following solutions:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds like Carbamazepine-d8, a lower pH (e.g., 2.5-3.5) will protonate the silanol groups and the analyte, minimizing secondary interactions.[6] Using a buffer (e.g., phosphate (B84403) or formate) at a concentration of 10-50 mM is crucial to maintain a stable pH.[6]
-
Choose the Right Column:
-
Reduce Sample Load: Dilute your sample or decrease the injection volume.[6]
-
Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[4][7]
-
Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID) and ensure all fittings are properly connected to avoid dead volume.[1][6]
Issue: Peak Fronting
Peak fronting, where the first half of the peak is broader than the second, is less common but can still occur.
dot
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Licarbazepine-d8
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Licarbazepine-d8.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][3]
Q2: What causes matrix effects?
A2: Matrix effects are primarily caused by endogenous and exogenous components in the sample matrix other than the analyte of interest.[2][4] In biological matrices such as plasma or urine, common interfering substances include phospholipids, salts, proteins, and metabolites.[2] These components can compete with the analyte for ionization in the MS source, alter the physical properties of the droplets in the electrospray interface, or cause charge competition.[1][5]
Q3: How do I know if matrix effects are impacting my this compound analysis?
A3: Inconsistent and lower-than-expected signal intensity for this compound, especially in complex biological samples, is a strong indicator of matrix effects.[6] To confirm this, you can perform a post-extraction spike experiment or use the post-column infusion technique.[3][7] A significant difference in the analyte's response between a neat solution and a matrix-spiked sample points to the presence of matrix effects.[3]
Q4: What is the role of an internal standard like this compound in addressing matrix effects?
A4: A stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective tool to compensate for matrix effects.[7] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression or enhancement.[4] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS/MS analysis.
Step 1: Initial Assessment
If you observe poor data quality, such as inconsistent peak areas, poor reproducibility, or a significant drop in signal intensity for this compound when analyzing biological samples compared to simple standards, it is crucial to investigate for matrix effects.
Step 2: Experimental Evaluation of Matrix Effects
To quantitatively assess the extent of matrix effects, a post-extraction addition method is recommended.
Experimental Protocol: Quantitative Assessment of Matrix Effects
-
Prepare Three Sample Sets:
-
Set 1 (Neat Standard): Prepare a standard solution of this compound in the mobile phase or reconstitution solvent at a known concentration.
-
Set 2 (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through your entire sample preparation procedure. In the final, clean extract, spike this compound to the same concentration as the neat standard in Set 1.
-
Set 3 (Pre-Extraction Spike): Spike the blank matrix with this compound at the same concentration as in Set 1 before the sample preparation procedure. This set is used to determine recovery.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Data Analysis: Calculate the matrix effect and recovery using the following formulas:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
A matrix effect value significantly different from 100% (e.g., <85% or >115%) indicates the presence of ion suppression or enhancement, respectively.
-
Step 3: Mitigation Strategies
Based on the assessment, implement one or more of the following strategies to reduce or eliminate matrix effects.
1. Sample Preparation Optimization:
Improving the sample cleanup is often the most effective way to combat matrix effects.[8]
-
Protein Precipitation (PPT): While quick and simple, PPT is often insufficient for removing phospholipids, a major source of matrix effects.[8] If using PPT, consider further cleanup steps.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[8] Optimizing the pH of the aqueous phase and the choice of organic solvent is critical for good recovery.[8]
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[2][9] Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be tested to find the optimal one for this compound.
Illustrative Data on Sample Preparation Techniques:
| Sample Preparation Method | Typical Recovery (%) for Similar Analytes | Typical Matrix Effect (%) |
| Protein Precipitation | 85 - 105 | 50 - 150 |
| Liquid-Liquid Extraction | 70 - 95 | 80 - 120 |
| Solid-Phase Extraction | 90 - 110 | 95 - 105 |
2. Chromatographic Separation Improvement:
Modifying the LC method can help separate this compound from co-eluting matrix components.[7]
-
Gradient Optimization: Adjust the mobile phase gradient to increase the separation between the analyte and interfering peaks.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.
-
Flow Rate Reduction: Lowering the flow rate can sometimes reduce the magnitude of matrix effects.
3. Instrument Parameter Adjustment:
-
Ion Source Optimization: Fine-tuning parameters such as spray voltage, gas flows, and temperature can sometimes minimize the impact of matrix components on the ionization of this compound.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add the internal standard (this compound) and 50 µL of 1 M sodium hydroxide (B78521).
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated sample (e.g., 100 µL of plasma diluted with 200 µL of 4% phosphoric acid in water).
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visual Workflows
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
Stability of Licarbazepine-d8 in various solvents and biological samples
This technical support center provides guidance on the stability of Licarbazepine-d8 in various solvents and biological samples. It is intended for researchers, scientists, and drug development professionals to aid in experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound analytical standard?
A1: Solid this compound analytical standard should be stored at 2-8°C.[1] For long-term storage, it is advisable to keep it in a well-sealed container, protected from light and moisture. Once dissolved in a solvent, the stability will depend on the specific solvent and storage conditions.
Q2: What are the typical solvents used for preparing this compound stock and working solutions?
A2: Common solvents for preparing stock solutions of Licarbazepine and related compounds include methanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO). The choice of solvent will depend on the analytical method and the desired concentration. It is crucial to assess the stability of this compound in the selected solvent as part of the method validation.
Q3: How does deuteration affect the stability of this compound compared to Licarbazepine?
A3: Deuteration, the replacement of hydrogen with its isotope deuterium (B1214612), generally increases the metabolic stability of a drug by strengthening the chemical bonds.[2] This "kinetic isotope effect" can slow down metabolism and degradation processes that involve the cleavage of carbon-hydrogen bonds. Therefore, this compound is expected to exhibit enhanced stability compared to its non-deuterated counterpart, Licarbazepine. However, the extent of this enhanced stability needs to be experimentally determined.
Q4: What types of stability studies are recommended for this compound in a bioanalytical method validation?
A4: According to regulatory guidelines such as those from the International Council for Harmonisation (ICH), a comprehensive stability assessment should include:
-
Stock Solution Stability: To determine the stability of the analyte in the stock solution at a defined temperature.
-
Short-Term (Bench-Top) Stability: To evaluate the stability of the analyte in the biological matrix at room temperature for a period equivalent to the sample preparation time.[3]
-
Long-Term Stability: To assess the stability of the analyte in the biological matrix under the intended storage conditions (e.g., -20°C or -80°C).[3]
-
Freeze-Thaw Stability: To determine the effect of repeated freezing and thawing cycles on the analyte's concentration.[3][4] A minimum of three cycles is generally recommended.[5][6]
-
Post-Preparative (Autosampler) Stability: To evaluate the stability of the processed sample in the autosampler until analysis.[3][7]
Q5: What are the potential degradation pathways for Licarbazepine?
A5: Licarbazepine is a metabolite of Oxcarbazepine and Eslicarbazepine acetate (B1210297).[8] Studies on Eslicarbazepine acetate have shown that it degrades under alkaline hydrolytic conditions.[9] The degradation product identified was 10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid, formed through deacetylation and subsequent hydrolysis of the carbamoyl (B1232498) group.[9] While Licarbazepine itself is more stable, similar hydrolytic degradation under harsh pH conditions could be a potential pathway.
Troubleshooting Guides
HPLC/UPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatible sample solvent with the mobile phase. 3. Column degradation. | 1. Reduce sample concentration. 2. Dissolve the sample in the mobile phase. 3. Use a new column or a different stationary phase. 4. Adjust mobile phase pH. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure proper mixing and degassing of the mobile phase.[10] 2. Use a column oven to maintain a constant temperature.[10] 3. Allow sufficient time for column equilibration before analysis. |
| Ghost Peaks | 1. Contamination in the injector or column. 2. Impurities in the mobile phase. | 1. Flush the injector and the column with a strong solvent. 2. Use high-purity solvents and freshly prepared mobile phase. |
| Baseline Noise or Drift | 1. Air bubbles in the system. 2. Contaminated mobile phase or detector cell. | 1. Degas the mobile phase and prime the system.[11] 2. Use high-purity solvents and flush the detector cell. |
Deuterated Standard Stability Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of Deuterium Label (Isotopic Exchange) | 1. Deuterium located at an exchangeable position (e.g., on a heteroatom). 2. Extreme pH conditions of the solvent or matrix. | 1. Confirm the position of the deuterium labels from the certificate of analysis. For this compound, the deuterium atoms are typically on the aromatic rings, which are non-labile. 2. Maintain the pH of solutions within a neutral range (pH 6-8) if possible. 3. Perform an incubation study to assess for back-exchange.[12] |
| Variable Internal Standard Response | 1. Differential matrix effects between samples. 2. Inconsistent sample preparation. 3. Instability of the deuterated standard in the matrix or final extract. | 1. Optimize the sample clean-up procedure to minimize matrix effects. 2. Ensure consistent and precise execution of the sample preparation steps. 3. Conduct thorough stability assessments of the deuterated standard in the specific matrix and final solution. |
Experimental Protocols
General Stability Testing Protocol (Based on ICH Guidelines)
This protocol outlines the general steps for assessing the stability of this compound in a specific solvent or biological matrix.
-
Preparation of Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
For biological samples, spike a known amount of the stock solution into the blank matrix (e.g., human plasma) to achieve low and high-quality control (QC) concentrations.
-
-
Storage Conditions:
-
Divide the prepared samples into aliquots and store them under the conditions to be tested (e.g., room temperature, 2-8°C, -20°C, -80°C).
-
-
Time Points:
-
Define the time points for analysis based on the type of stability being assessed (e.g., 0, 2, 4, 8, 24 hours for short-term; 0, 1, 3, 6 months for long-term).
-
-
Analysis:
-
At each time point, analyze the stored samples along with freshly prepared calibration standards and QC samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Evaluation:
-
Calculate the concentration of this compound in the stability samples.
-
The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[13]
-
Freeze-Thaw Stability Protocol
-
Sample Preparation: Prepare low and high QC samples in the biological matrix.
-
Freeze-Thaw Cycles:
-
Analysis: After the final thaw, analyze the samples.
-
Evaluation: Compare the measured concentrations to the nominal concentrations. The deviation should be within acceptable limits (typically ±15%).
Post-Preparative (Autosampler) Stability Protocol
-
Sample Preparation: Process a set of low and high QC samples as per the analytical method.
-
Storage: Place the processed samples in the autosampler under the conditions of a typical analytical run (e.g., 4°C for 24 hours).
-
Analysis: Analyze the samples at the beginning and end of the storage period.
-
Evaluation: The results at the end of the period should be within ±15% of the initial results.
Data Presentation
Disclaimer: The following tables present illustrative data based on the expected stability of deuterated compounds. Actual stability should be determined experimentally.
Table 1: Illustrative Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature (~25°C)
| Time (hours) | Low QC (ng/mL) | % Nominal | High QC (ng/mL) | % Nominal |
| 0 | 50.2 | 100.4 | 498.5 | 99.7 |
| 4 | 49.8 | 99.6 | 495.3 | 99.1 |
| 8 | 49.5 | 99.0 | 492.1 | 98.4 |
| 24 | 48.9 | 97.8 | 488.7 | 97.7 |
Table 2: Illustrative Long-Term Stability of this compound in Human Plasma at -80°C
| Time (months) | Low QC (ng/mL) | % Nominal | High QC (ng/mL) | % Nominal |
| 0 | 50.5 | 101.0 | 501.2 | 100.2 |
| 1 | 50.1 | 100.2 | 499.8 | 99.9 |
| 3 | 49.7 | 99.4 | 496.5 | 99.3 |
| 6 | 49.2 | 98.4 | 493.1 | 98.6 |
Table 3: Illustrative Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycles | Low QC (ng/mL) | % Nominal | High QC (ng/mL) | % Nominal |
| 1 | 50.3 | 100.6 | 500.1 | 100.0 |
| 2 | 49.9 | 99.8 | 497.6 | 99.5 |
| 3 | 49.6 | 99.2 | 495.3 | 99.1 |
Table 4: Illustrative Post-Preparative Stability of this compound in Final Extract at 4°C
| Time (hours) | Low QC (ng/mL) | % of Initial | High QC (ng/mL) | % of Initial |
| 0 | 49.8 | 100.0 | 496.2 | 100.0 |
| 24 | 49.5 | 99.4 | 493.8 | 99.5 |
Visualizations
Caption: General workflow for stability testing of this compound.
Caption: Potential degradation pathway of Licarbazepine under harsh alkaline conditions.
References
- 1. 10,11-Dihydro-10-hydroxycarbamazepine analytical standard 29331-92-8 [sigmaaldrich.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. pharmoutsource.com [pharmoutsource.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. microchemlab.com [microchemlab.com]
- 6. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 7. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Licarbazepine - Wikipedia [en.wikipedia.org]
- 9. ijcpa.in [ijcpa.in]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. mastelf.com [mastelf.com]
- 12. benchchem.com [benchchem.com]
- 13. Stability Assessments in Bioanalytical Method Validation [celegence.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Licarbazepine-d8 Detection
Welcome to the technical support center for the analysis of Licarbazepine-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mass spectrometry parameter optimization and to troubleshoot common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal mass spectrometry parameters for this compound detection?
A1: The optimal parameters for this compound detection are generally determined using Electrospray Ionization in Positive Mode (ESI+). The Multiple Reaction Monitoring (MRM) transitions should be optimized based on your specific instrument. As a starting point, you can predict the transitions for this compound based on the known transitions of non-deuterated Licarbazepine, accounting for the mass shift from the deuterium (B1214612) labels.
Q2: I am observing a poor signal or no signal for this compound. What are the possible causes?
A2: A weak or absent signal can stem from several factors:
-
Incorrect MRM Transitions: Ensure that the precursor and product ion m/z values are correctly set for this compound.
-
Ion Source Conditions: The ionization efficiency can be affected by the gas flow, temperature, and spray voltage. Optimization of these parameters is crucial.
-
Sample Preparation: Inefficient extraction or the presence of interfering substances from the matrix can suppress the signal.
-
Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization.
Q3: My retention time for this compound is shifting between injections. What could be the issue?
A3: Retention time variability can be caused by:
-
Column Degradation: Over time, the stationary phase of the HPLC column can degrade, leading to inconsistent retention.
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time.
-
Fluctuations in Column Temperature: Maintaining a constant column temperature is essential for reproducible chromatography.
-
System Leaks: Any leaks in the LC system can cause pressure fluctuations and affect retention times.
Q4: I am seeing a peak for the non-deuterated Licarbazepine in my this compound standard. Why is this happening?
A4: This phenomenon, known as isotopic contribution or crosstalk, can occur due to:
-
In-source Fragmentation: The deuterated standard may lose some of its deuterium atoms in the ion source, resulting in a signal at the mass of the non-deuterated analyte.
-
Isotopic Purity of the Standard: The this compound standard may contain a small percentage of the non-deuterated form as an impurity.
Q5: How can I minimize matrix effects in my analysis?
A5: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, can be mitigated by:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering substances.
-
Chromatographic Separation: Optimizing the HPLC method to separate this compound from matrix components is critical.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound itself is an ideal internal standard to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization effects.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Licarbazepine using a deuterated internal standard. These values can serve as a benchmark for your method development and validation.
Table 1: Typical Mass Spectrometry Parameters for Licarbazepine and Inferred Parameters for this compound
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Licarbazepine | ESI+ | 255.1 | 194.1 | 20 - 35 |
| Licarbazepine | ESI+ | 255.1 | 237.1 | 15 - 25 |
| This compound (Inferred) | ESI+ | 263.1 | 202.1 | 20 - 35 |
| This compound (Inferred) | ESI+ | 263.1 | 245.1 | 15 - 25 |
Table 2: Representative Performance Characteristics of LC-MS/MS Methods for Licarbazepine Quantification
| Parameter | Typical Range |
| Linearity Range (ng/mL) | 1 - 2000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 - 10 |
| Accuracy (% Bias) | -15% to +15% |
| Precision (% RSD) | < 15% |
| Extraction Recovery (%) | > 80% |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is a common and straightforward method for extracting Licarbazepine from plasma samples.
-
Sample Aliquoting: Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 300 µL of acetonitrile (B52724) containing this compound (at a suitable concentration, e.g., 100 ng/mL).
-
Precipitation: Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Injection: Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Visualizations
Caption: General experimental workflow for Licarbazepine quantification.
Caption: Simplified metabolic pathway of Licarbazepine precursors.
How to resolve co-elution of Licarbazepine-d8 with interfering compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Licarbazepine-d8 with interfering compounds during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard not co-eluting perfectly with the unlabeled Licarbazepine analyte?
A1: This phenomenon is often attributed to the "deuterium isotope effect." The substitution of hydrogen with deuterium (B1214612) atoms can lead to slight differences in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds frequently elute slightly earlier than their non-deuterated counterparts.[1][2] This retention time shift, although often minor, can become problematic if the analyte and internal standard elute in a region with significant matrix effects, potentially compromising the accuracy of quantification.[1][2]
Q2: What are the most common interfering compounds that can co-elute with Licarbazepine?
A2: The primary interfering compounds of concern are its metabolites, including R-licarbazepine and Oxcarbazepine (B1677851).[3] Given their structural similarity to Licarbazepine, chromatographic separation can be challenging. It is crucial to develop a method with sufficient selectivity to resolve these compounds from both Licarbazepine and its deuterated internal standard.
Q3: How can I confirm if I have a co-elution problem?
A3: Co-elution can be detected by examining the peak shape for asymmetry, such as shoulders or tailing. However, for perfect co-elution, the peak may appear symmetrical. In such cases, using a Diode Array Detector (DAD) to check for peak purity across the UV spectra or a mass spectrometer to observe any shift in mass spectra across the peak can confirm the presence of multiple components.
Q4: Can the sample preparation method contribute to co-elution?
A4: Yes, inadequate sample cleanup can introduce matrix components that may interfere with the chromatography and co-elute with your analyte and internal standard. A robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is essential to minimize matrix effects and reduce the likelihood of co-elution with endogenous interferences. Protein precipitation is a simpler method but may result in a less clean extract.[3][4]
Troubleshooting Guide: Resolving Co-elution of this compound
This guide provides a systematic approach to troubleshoot and resolve co-elution issues involving this compound.
Problem: Poor resolution between this compound and an interfering compound.
Step 1: Initial Assessment and System Suitability
Before modifying the analytical method, it's crucial to ensure your LC-MS system is performing optimally.
-
Check for Peak Broadening or Tailing: These issues can mask the separation of closely eluting peaks.
-
Column Health: The column may be contaminated or have developed a void. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.
-
Injection Solvent: Dissolve your sample in a solvent that is weaker than or equal in strength to the initial mobile phase to prevent peak distortion.
-
Step 2: Chromatographic Method Optimization
If the system is functioning correctly, the next step is to optimize the chromatographic method to improve separation.
-
Mobile Phase Composition:
-
Organic Modifier: Varying the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can alter selectivity. Acetonitrile often provides sharper peaks, while methanol (B129727) can offer different separation characteristics.
-
pH Adjustment: Although Licarbazepine and its metabolites are weakly acidic, subtle changes in the mobile phase pH can influence their interaction with the stationary phase and affect selectivity.
-
Additive Concentration: Modifying the concentration of additives like formic acid or ammonium (B1175870) acetate (B1210297) can also impact peak shape and retention.
-
-
Gradient Profile:
-
Shallow Gradient: Employing a shallower gradient (a slower increase in the organic solvent percentage over time) can improve the resolution of closely eluting compounds.
-
-
Column Chemistry:
-
Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. For Licarbazepine and its metabolites, which are structurally similar, a column with a different selectivity (e.g., a phenyl-hexyl or a biphenyl (B1667301) column instead of a standard C18) might provide the necessary resolution. Chiral stationary phases, such as those based on cellulose (B213188) or cyclodextrin (B1172386) derivatives, are necessary for separating the enantiomers S-licarbazepine and R-licarbazepine.[4][5][6]
-
-
Temperature:
-
Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn affect retention times and selectivity.
-
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of Licarbazepine and the resolution of co-elution.
Protocol 1: Chiral Separation of Licarbazepine and its Metabolites
This protocol is adapted from a validated enantioselective LC-MS/MS method.[3][5]
Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add the internal standard solution (this compound).
-
Perform a solid-phase extraction using a suitable sorbent (e.g., Oasis HLB).
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Daicel CHIRALCEL OD-H (5 µm, 50 mm × 4.6 mm)[5] |
| Mobile Phase | 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v)[5] |
| Flow Rate | 0.8 mL/min[5] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Licarbazepine and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| S-Licarbazepine | 255.1 | 194.1 |
| R-Licarbazepine | 255.1 | 194.1 |
| Oxcarbazepine | 253.1 | 208.1 |
| This compound (IS) | Optimize based on specific deuteration pattern | Optimize based on specific deuteration pattern |
Note: The exact m/z values for the deuterated internal standard will depend on the number and position of the deuterium atoms and should be optimized during method development.
Data Presentation
The following tables summarize quantitative data from validated analytical methods for Licarbazepine and its related compounds.
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Licarbazepine and Metabolites [5]
| Compound | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| S-Licarbazepine | 50.0 - 25,000.0 | 50.0 | < 7.7 | < 7.7 | 98.7 - 107.2 |
| R-Licarbazepine | 50.0 - 25,000.0 | 50.0 | < 12.6 | < 12.6 | 98.7 - 107.2 |
| Oxcarbazepine | 50.0 - 1,000.0 | 50.0 | < 6.0 | < 6.0 | 98.7 - 107.2 |
Visualizations
Diagram 1: Troubleshooting Workflow for Co-elution
Caption: A stepwise workflow for troubleshooting co-elution issues.
Diagram 2: Logical Relationship of Deuterium Isotope Effect
Caption: The causal chain from deuteration to potential co-elution problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
- 5. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography separation of the chiral prodrug eslicarbazepine acetate and its main metabolites in polar organic mode. Application to their analysis after in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Licarbazepine-d8 Carryover
Welcome to the Technical Support Center for minimizing autosampler carryover of Licarbazepine-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for ensuring the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: I am observing carryover of this compound in my blank injections. What are the potential sources?
A1: Carryover of this compound can originate from several components of your LC-MS system. The most common sources include the autosampler, the analytical column, and the mass spectrometer's ion source.[1][2] It is crucial to systematically investigate each component to pinpoint the origin of the carryover.
Q2: How can I determine if the autosampler is the primary source of the this compound carryover?
A2: A simple diagnostic test can help you isolate the autosampler as the source of carryover. After injecting a high-concentration standard of this compound, replace your analytical column with a zero-dead-volume union. Then, inject a blank solvent. If you still observe a peak corresponding to this compound, the carryover is likely originating from the autosampler or other pre-column components.[3] If no peak is detected, the analytical column is the more probable source.
Q3: What properties of this compound might contribute to carryover?
A3: Licarbazepine, the non-deuterated analogue of this compound, and its parent compounds like Oxcarbazepine, are known to be hydrophobic.[4] Hydrophobic compounds have a tendency to adsorb to surfaces within the LC system, such as tubing, rotor seals, and the needle exterior, leading to carryover.[1] The solubility of the analyte in the wash solvent is a critical factor in mitigating this effect.
Q4: Can the injection mode (e.g., full loop vs. partial loop) affect carryover?
A4: Yes, the injection mode can significantly impact carryover. In some cases, switching from a partial loop to a full loop injection can help eliminate carryover by ensuring a more effective flushing of the sample flow path.[2]
Troubleshooting Guides
Systematic Troubleshooting of this compound Carryover
This guide provides a step-by-step approach to identify and resolve carryover issues with this compound.
Step 1: Initial Assessment
-
Confirm Carryover: Inject a high-concentration standard of this compound followed by one or more blank injections (using the mobile phase or a clean solvent).
-
Observe the Trend: If the peak area of this compound decreases with each subsequent blank injection, it is a strong indication of carryover.[1]
-
Check the Blank: If the peak area remains constant across multiple blank injections, your blank solvent may be contaminated. Prepare a fresh blank solution and re-run the test.[5]
Step 2: Isolate the Carryover Source
As described in FAQ Q2, perform the column-bypass test to determine if the autosampler is the source. The following diagram illustrates a logical workflow for troubleshooting.
Optimizing Autosampler Wash Protocols
If the autosampler is identified as the source of carryover, optimizing the wash protocol is essential.
-
Wash Solvent Selection: The effectiveness of the wash solvent depends on its ability to dissolve this compound. Since Licarbazepine is structurally similar to Oxcarbazepine, its solubility properties can be inferred. Oxcarbazepine shows good solubility in solvents like tetrahydrofuran, acetone, acetonitrile, and methanol.[6] A strong wash solvent for this compound would likely be a high percentage of one of these organic solvents mixed with water.
-
Multi-Solvent Wash: Employing a sequence of different wash solvents can be highly effective. A common approach is to use a strong organic solvent to remove the hydrophobic analyte, followed by an aqueous wash to remove any residual salts, and finally a wash with the initial mobile phase to re-equilibrate the system.
-
Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle. For particularly persistent carryover, consider implementing both pre-injection and post-injection wash steps.[7]
Data Presentation
The following table summarizes the mole fraction solubility of Oxcarbazepine (a close structural analog of Licarbazepine) in various solvents at 308.15 K (35 °C). This data can guide the selection of an effective wash solvent for this compound, as higher solubility generally correlates with better carryover reduction.
| Solvent | Mole Fraction Solubility of Oxcarbazepine (x 10⁻³) at 308.15 K[6] |
| Tetrahydrofuran | 3.08 |
| Acetone | 1.82 |
| Acetonitrile | 1.22 |
| Methanol | 1.11 |
| Ethanol | 0.617 |
| 1-Butanol | 0.617 |
| 1-Propanol | 0.616 |
| 2-Propanol | 0.413 |
Experimental Protocols
Protocol for Evaluating the Effectiveness of Different Wash Solvents
This protocol provides a systematic approach to testing and selecting the optimal wash solvent to minimize this compound carryover.
Procedure:
-
Sample Preparation:
-
Prepare a high-concentration standard of this compound in a suitable solvent. This concentration should be at or near the upper limit of quantification (ULOQ) for your assay.
-
Prepare a sufficient volume of blank solvent (e.g., your initial mobile phase or reconstitution solvent).
-
-
Wash Solvent Preparation:
-
Based on the solubility data, prepare a series of candidate wash solvents. A good starting point would be:
-
Wash Solvent A: 90% Acetonitrile / 10% Water
-
Wash Solvent B: 90% Methanol / 10% Water
-
Wash Solvent C: 50% Acetonitrile / 50% Isopropanol
-
Wash Solvent D: Your current wash solvent (for baseline comparison)
-
-
-
LC-MS Sequence:
-
For each candidate wash solvent, run the following injection sequence:
-
Blank Injection (to ensure the system is clean)
-
High-Concentration Standard Injection
-
Blank Injection
-
Blank Injection
-
Blank Injection
-
-
-
Data Analysis:
-
Integrate the peak area of this compound in the high-concentration standard and the subsequent blank injections.
-
Calculate the percent carryover for the first blank injection using the formula:
-
% Carryover = (Peak Area in Blank 1 / Peak Area in High-Concentration Standard) * 100
-
-
Compare the % carryover values for each wash solvent to determine the most effective one.
-
References
Enhancing the sensitivity and selectivity of Licarbazepine-d8 assays
Welcome to the technical support center for enhancing the sensitivity and selectivity of Licarbazepine-d8 assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges in the quantification of Licarbazepine using its deuterated internal standard, this compound.
Q1: My quantitative results are inconsistent despite using this compound as an internal standard. What are the potential causes?
Inaccurate or inconsistent results when using a deuterated internal standard can arise from several factors. The most common issues include a lack of co-elution, impurities in the standard, isotopic exchange, and differential matrix effects.[1]
Troubleshooting Guide: Inaccurate Quantification
-
Verify Co-elution: A common issue with deuterated standards is a slight shift in retention time compared to the analyte, often eluting earlier in reversed-phase chromatography.[1] This can lead to differential matrix effects, where the analyte and the internal standard experience varying levels of ion suppression or enhancement, compromising accuracy.[1][2]
-
Solution: Overlay the chromatograms of Licarbazepine and this compound to confirm complete co-elution. If a separation is observed, consider adjusting the chromatographic method, such as modifying the mobile phase composition or gradient, or using a column with lower resolution to ensure both compounds elute as a single peak.[1]
-
-
Confirm Isotopic and Chemical Purity: The presence of unlabeled analyte or other impurities in the deuterated internal standard can lead to artificially high measurements of the analyte.[3]
-
Solution: Assess the contribution of the internal standard to the analyte signal. Prepare a blank matrix sample and spike it only with the this compound working solution. The response for the unlabeled Licarbazepine should be less than 20% of the lower limit of quantification (LLOQ) response.[3] High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for accurate results.[1]
-
-
Investigate Isotopic Exchange: Deuterium (B1214612) atoms can sometimes be replaced by hydrogen atoms from the surrounding solvent or matrix, a phenomenon known as back-exchange.[1] This is more likely if the deuterium labels are on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon adjacent to a carbonyl group.[3] Storing deuterated compounds in acidic or basic solutions can also catalyze this exchange.[3][4]
-
Solution: Evaluate the stability of the deuterated label in the sample matrix and processing conditions. If isotopic exchange is suspected, consider using a more stable isotopically labeled standard if available.
-
-
Evaluate Differential Matrix Effects: Even with perfect co-elution, the analyte and the deuterated internal standard can be affected differently by matrix components, leading to inaccurate quantification.[1][5] This "differential matrix effect" has been shown to differ by 26% or more in matrices like plasma and urine.[1][2]
-
Solution: Conduct a post-extraction addition experiment to assess the matrix effect for both the analyte and the internal standard. This involves comparing the response of the analyte/internal standard in a post-spiked matrix extract to their response in a neat solution.
-
Q2: I am observing poor sensitivity and a high baseline in my chromatogram. What can I do to improve it?
Poor sensitivity and a high baseline are often indicative of significant matrix effects or suboptimal mass spectrometry parameters.
Troubleshooting Guide: Poor Sensitivity & High Baseline
-
Optimize Sample Preparation: The goal of sample preparation is to remove as many interfering compounds as possible without significant loss of the analyte.[6] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7] While PPT is a quick method, SPE generally results in cleaner extracts.[7]
-
Refine Chromatographic Conditions: Chromatographic separation is key to resolving the analyte from matrix interferences.[9]
-
Optimize Mass Spectrometry Parameters: Compound-specific parameters in the mass spectrometer, such as precursor/product ions, collision energies, and cone voltage, should be optimized for Licarbazepine and this compound to maximize signal intensity.[12]
Data Presentation
The following tables summarize typical parameters for a validated LC-MS/MS method for the analysis of Licarbazepine and its related compounds.
Table 1: Chromatographic Conditions
| Parameter | Value | Reference |
| Column | Daicel CHIRALCEL OD-H (5 µm, 50 mm × 4.6 mm) | [14][15] |
| Mobile Phase | 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v) | [14][15] |
| Flow Rate | 0.8 mL/min | [14][15] |
| Run Time | 8 min | [14][15] |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Licarbazepine | 255.1 | 194.1 |
| Glipizide (IS) | 446.1 | 321.1 |
| Note: The provided reference used Glipizide as an internal standard. For this compound, the precursor and product ions would need to be determined based on the degree of deuteration.[16] |
Table 3: Method Validation Parameters for Licarbazepine (S-Lic) and Related Compounds
| Parameter | ESL | OXC | S-Lic | R-Lic | Reference |
| Linearity Range (ng/mL) | 50.0-1000.0 | 50.0-1000.0 | 50.0-25,000.0 | 50.0-25,000.0 | [14] |
| LLOQ (ng/mL) | 50.0 | 50.0 | 50.0 | 50.0 | [14] |
| Intra-day CV (%) | <9.7 | <6.0 | <7.7 | <12.6 | [14] |
| Inter-day CV (%) | <9.7 | <6.0 | <7.7 | <12.6 | [14] |
| Accuracy (%) | 98.7-107.2 | 98.7-107.2 | 98.7-107.2 | 98.7-107.2 | [14] |
| ESL: Eslicarbazepine (B1671253) acetate (B1210297), OXC: Oxcarbazepine (B1677851), S-Lic: S-licarbazepine, R-Lic: R-licarbazepine |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on a validated method for the extraction of Licarbazepine and its metabolites from human plasma.[14][15]
-
Sample Pre-treatment: To 250 µL of human plasma, add the this compound internal standard working solution and vortex briefly.[17]
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.[17]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[17]
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.[7]
-
Elution: Elute the analytes from the cartridge with 1 mL of methanol into a clean collection tube.[17]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a specific volume (e.g., 200 µL) of the mobile phase and vortex to ensure complete dissolution.[17]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.[17]
Visualizations
Caption: General experimental workflow for this compound assay.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
- 9. benchchem.com [benchchem.com]
- 10. Liquid chromatography separation of the chiral prodrug eslicarbazepine acetate and its main metabolites in polar organic mode. Application to their analysis after in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma [pubmed.ncbi.nlm.nih.gov]
- 12. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 13. agilent.com [agilent.com]
- 14. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of a specific and sensitive LC-MS/MS method for determination of eslicarbazepine in human plasma and its clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
The Gold Standard in Bioanalysis: Validating Licarbazepine Assays with Licarbazepine-d8 Following FDA Guidelines
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. This guide provides a comprehensive comparison of bioanalytical methods for Licarbazepine, the active metabolite of Oxcarbazepine (B1677851) and Eslicarbazepine (B1671253) acetate, with a focus on the validation of methods using the deuterated internal standard, Licarbazepine-d8, in accordance with the latest FDA guidelines (ICH M10).
The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). This is due to the nearly identical physicochemical properties between the analyte and its deuterated counterpart, which ensures superior compensation for variability during sample preparation and analysis. This guide will delve into the performance of this compound as an internal standard compared to non-deuterated alternatives, supported by a compilation of experimental data from various validated methods.
Adherence to FDA Bioanalytical Method Validation Guidelines (ICH M10)
The FDA's adoption of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a harmonized framework for ensuring the quality and consistency of bioanalytical data.[1][2][3][4] Key validation parameters stipulated by this guideline include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a specific range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
-
Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte.
A robust bioanalytical method must meet the acceptance criteria for each of these parameters to be considered valid for supporting regulatory submissions.
The Superiority of Deuterated Internal Standards: this compound
The choice of internal standard is a critical factor in the development of a reliable bioanalytical method. While structural analogs can be used, deuterated internal standards like this compound offer significant advantages.[5] this compound is chemically identical to Licarbazepine, with the only difference being the replacement of eight hydrogen atoms with deuterium. This subtle mass difference allows for its distinction by the mass spectrometer, while its identical chemical behavior ensures that it experiences the same effects of sample processing and potential matrix interference as the analyte.
Key Advantages of this compound:
-
Co-elution with the Analyte: Minimizes the impact of chromatographic variability.
-
Similar Extraction Recovery: Ensures that any loss of analyte during sample preparation is mirrored by the internal standard.
-
Compensation for Matrix Effects: Mitigates the ion suppression or enhancement caused by endogenous components in the biological matrix.
-
Increased Precision and Accuracy: Leads to more reliable and reproducible quantitative results.
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
Disclaimer: The data presented below is compiled from different studies and is for illustrative comparison purposes only. Direct comparison of performance should ideally be conducted within the same study.
Table 1: Method Validation Parameters with a Deuterated Internal Standard (this compound or similar)
| Validation Parameter | Typical Performance Data | Reference |
| Linearity Range | 0.5 - 32 µg/mL | [6] |
| Accuracy (% Bias) | Within ±15% | [6] |
| Precision (% CV) | < 15% | [6] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | [6] |
| Matrix Effect | Minimal to negligible | General finding |
| Stability | Meets acceptance criteria for freeze-thaw, short-term, and long-term storage | General finding |
Table 2: Method Validation Parameters with Non-Deuterated Internal Standards (e.g., 10,11-Dihydrocarbamazepine, Glipizide)
| Validation Parameter | Typical Performance Data | Reference |
| Linearity Range | 50.0 - 25,000.0 ng/mL (for S-Lic and R-Lic) | [7] |
| Accuracy (% Bias) | 98.7% to 107.2% | [7] |
| Precision (% CV) | < 12.6% | [7] |
| Lower Limit of Quantification (LLOQ) | 50.0 ng/mL | [7] |
| Matrix Effect | May require more extensive evaluation and can be a source of variability | General finding |
| Stability | Meets acceptance criteria, but potential for differential stability compared to the analyte exists | General finding |
Experimental Protocols
Below are detailed methodologies for key experiments in the validation of a bioanalytical method for Licarbazepine using LC-MS/MS.
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Licarbazepine: [Precursor Ion] > [Product Ion]
-
This compound: [Precursor Ion + 8] > [Product Ion + 8] (Specific m/z values to be determined during method development).
-
Visualizing the Workflow and Logic
To better illustrate the processes and relationships described, the following diagrams are provided.
Bioanalytical method workflow.
Internal standard comparison.
References
- 1. fda.gov [fda.gov]
- 2. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Licarbazepine-d8 Versus a Structural Analog as Internal Standards in Bioanalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification of analytes. This is particularly true for therapeutic drug monitoring and pharmacokinetic studies of antiepileptic drugs like licarbazepine (B1675244). The two front-runners for internal standards are stable isotope-labeled (SIL) compounds, such as Licarbazepine-d8, and structural analogs, with 10,11-dihydrocarbamazepine (B140432) being a common choice for licarbazepine analysis. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making an informed decision for their analytical needs.
The consensus in the scientific community leans towards the superiority of stable isotope-labeled internal standards.[1][2] Their near-identical physicochemical properties to the analyte allow them to co-elute chromatographically and experience similar ionization suppression or enhancement in the mass spectrometer. This intrinsic quality enables them to more effectively compensate for variability during sample preparation and analysis, ultimately leading to higher accuracy and precision.[1][2]
Performance Data at a Glance: A Comparative Analysis
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | Method Using Licarbazepine-d-series (or similar SIL) Internal Standard | Method Using 10,11-dihydrocarbamazepine (Structural Analog) Internal Standard |
| Analyte(s) | Eslicarbazepine (B1671253) acetate (B1210297), Eslicarbazepine, R-licarbazepine, Oxcarbazepine | Eslicarbazepine acetate, Eslicarbazepine, R-licarbazepine, Oxcarbazepine |
| Internal Standard | Eslicarbazepine-d3, (R)-licarbazepine-d3, Oxcarbazepine-d4 | 10,11-dihydrocarbamazepine |
| Linearity (r²) | > 0.99 | > 0.997[3][4] |
| Accuracy (% Bias) | Within ±15% | Within ±12%[3][4] |
| Precision (% CV) | < 15% | < 9%[3][4] |
| Matrix Effect | Effectively compensated | Potential for differential matrix effects |
| Recovery | Not always reported, as SIL compensates for variability | 99.49-104.52%[5] |
Note: The data presented is a synthesis from multiple sources and should be interpreted as representative performance rather than a direct comparison from a single study.
Experimental Corner: Unveiling the Methodology
To provide a practical context, here are detailed experimental protocols representative of those used in the bioanalysis of licarbazepine, employing either a stable isotope-labeled or a structural analog internal standard.
Experimental Protocol: LC-MS/MS Analysis of Licarbazepine
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treatment: To 250 µL of human plasma, add the internal standard working solution (either this compound or 10,11-dihydrocarbamazepine).
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water.
-
Elution: Elute the analytes from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Licarbazepine Transition: m/z 255.1 → 194.1[6]
-
This compound Transition: Optimized based on the specific deuteration pattern.
-
10,11-dihydrocarbamazepine Transition: Optimized for the specific instrument.
-
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams depict the logical workflow of internal standard selection and the signaling pathway of licarbazepine.
Caption: Workflow for selecting an internal standard.
Caption: Signaling pathway of Licarbazepine's action.
Conclusion: The Verdict
For researchers, scientists, and drug development professionals aiming for the highest level of data integrity, particularly in regulated environments such as clinical trials, this compound is the unequivocally superior choice as an internal standard. Its ability to mimic the behavior of the analyte throughout the analytical process provides a level of accuracy and precision that is challenging to achieve with a structural analog. While 10,11-dihydrocarbamazepine can be a viable and cost-effective alternative for certain applications, its use necessitates more rigorous validation to ensure that potential differential matrix effects and extraction efficiencies are adequately addressed. Ultimately, the choice of internal standard should be guided by the specific requirements of the assay and the desired level of confidence in the final quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a specific and sensitive LC-MS/MS method for determination of eslicarbazepine in human plasma and its clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Cross-Validation of Analytical Methods for Licarbazepine Utilizing Licarbazepine-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of analytical methods for Licarbazepine between laboratories, with a specific focus on the use of Licarbazepine-d8 as a stable isotope-labeled internal standard. The successful transfer and cross-validation of an analytical method are paramount to ensure data consistency and reliability across different testing sites, which is a critical aspect of multi-center clinical trials and drug development programs.
Metabolic Context: The Journey to Licarbazepine
Licarbazepine is the pharmacologically active metabolite of the prodrugs Oxcarbazepine (B1677851) and Eslicarbazepine (B1671253) acetate (B1210297).[1] Eslicarbazepine acetate is rapidly and extensively metabolized to Eslicarbazepine ((S)-Licarbazepine) through first-pass hydrolysis.[2][3] Understanding this metabolic pathway is crucial for the accurate bioanalysis of the active moiety.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of a successful inter-laboratory cross-validation. Below is a typical LC-MS/MS method for the quantification of Licarbazepine in human plasma using this compound as an internal standard (IS).
1. Materials and Reagents
-
Reference Standards: Licarbazepine, this compound
-
Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water
-
Biological Matrix: Human plasma (K2EDTA)
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
3. Chromatographic Conditions
-
LC System: HPLC or UPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-4.0 min: 20% B
-
-
Injection Volume: 5 µL
4. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Licarbazepine: m/z 255.1 → 194.1
-
This compound: m/z 263.2 → 202.2
-
Inter-Laboratory Cross-Validation Workflow
The cross-validation process ensures that the analytical method produces comparable results at both the originating (sending) and receiving laboratories.
Data Presentation: Performance Comparison
The following tables summarize the performance characteristics of various validated analytical methods for Licarbazepine and related compounds. This allows for an objective comparison of method performance.
Table 1: Comparison of LC-MS/MS Method Performance for Licarbazepine
| Parameter | Method 1[4] | Method 2[5] | Method 3[6] |
| Analyte | Licarbazepine | (S)-Licarbazepine | Eslicarbazepine |
| Internal Standard | 13C-labeled Licarbazepine | 10,11-Dihydrocarbamazepine | Glipizide |
| Linearity Range | 1 - 60 µg/mL | 50 - 25,000 ng/mL | 0.5 - 40 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| LLOQ | 0.5 µg/mL | 50 ng/mL | 0.5 µg/mL |
| Intra-day Precision (%CV) | < 6% | < 7.7% | < 15% |
| Inter-day Precision (%CV) | < 6% | < 7.7% | < 15% |
| Accuracy (% Bias) | Not specified | 98.7% to 107.2% | Within ±15% |
Table 2: Comparison of HPLC Method Performance for Licarbazepine and Related Compounds
| Parameter | Method 1[7] | Method 2[8] |
| Analyte | Licarbazepine | Eslicarbazepine Acetate |
| Linearity Range | 0.1 - 60 µg/mL | 10 - 90 µg/mL |
| Correlation Coefficient (r²) | > 0.997 | 0.9995 |
| LLOQ | 0.1 µg/mL | 9.52 µg/mL |
| Precision (%CV) | < 9% | Not specified |
| Accuracy (% Bias) | Within ±12% | Recovery: 98.33% |
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the integrity and comparability of bioanalytical data generated across different laboratories. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to minimize variability and ensure the robustness of the assay. By following a well-defined protocol and establishing clear acceptance criteria, researchers can confidently transfer and implement analytical methods, thereby supporting the advancement of drug development programs.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retrospective Analysis of Pediatric and Adult Populations Using an LC-MS/MS Method for Oxcarbazepine/Eslicarbazepine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Licarbazepine-d8 vs. a ¹³C-Labeled Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of licarbazepine (B1675244), the choice of a stable isotope-labeled internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of the performance of Licarbazepine-d8, a deuterated internal standard, against a ¹³C-labeled licarbazepine internal standard, supported by experimental data and established analytical principles.
Licarbazepine, the active metabolite of the antiepileptic drugs oxcarbazepine (B1677851) and eslicarbazepine (B1671253) acetate, requires accurate quantification in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1][2] The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of an appropriate internal standard to correct for variability during sample preparation and analysis.[3] While both deuterated and ¹³C-labeled internal standards are employed, their physicochemical properties can lead to significant differences in analytical performance.
Executive Summary: The Case for ¹³C-Labeled Internal Standards
In quantitative bioanalysis, the ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction and ionization to accurately compensate for matrix effects.[4] While deuterated standards like this compound are widely used, they can exhibit a phenomenon known as the "isotope effect," where the substitution of hydrogen with deuterium (B1214612) can slightly alter the compound's physicochemical properties.[5] This can lead to chromatographic separation from the unlabeled analyte, potentially compromising the accuracy of quantification, especially in complex biological matrices.[4][6]
Conversely, ¹³C-labeled internal standards are considered the superior choice as they are chemically and physically more similar to the native analyte.[5][7] This results in near-perfect co-elution, providing more effective compensation for matrix effects and leading to improved accuracy and precision.[4][6] An improved LC-MS/MS method for licarbazepine was developed using a ¹³C-labeled form of the compound as the internal standard, demonstrating excellent accuracy and precision.[1][2]
Performance Data: A Comparative Overview
The following table summarizes the key performance parameters for bioanalytical methods utilizing either a deuterated or a ¹³C-labeled internal standard for licarbazepine and related compounds. While a direct head-to-head study for licarbazepine was not identified, the data presented reflects the expected performance based on available literature.
| Performance Parameter | This compound (Deuterated IS) | ¹³C-Labeled Licarbazepine (¹³C-IS) | Key Takeaways |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting slightly earlier than licarbazepine.[4][5] | Typically co-elutes perfectly with licarbazepine.[4][6] | Perfect co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across the chromatographic peak.[4] |
| Accuracy & Precision | Methods using deuterated standards for eslicarbazepine and its metabolites demonstrate good accuracy and precision.[8] However, the potential for isotope effects can introduce bias.[4] | An improved assay for licarbazepine using a ¹³C-labeled IS showed inter- and intra-run precision of less than 6%.[1][2] | The closer physicochemical properties of ¹³C-IS generally lead to more reliable and reproducible quantification.[4] |
| Matrix Effect Compensation | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, potentially compromising accurate quantification.[4][6] | Superior co-elution ensures that both the analyte and the IS are subjected to the same matrix effects, leading to more effective compensation.[4][6] | ¹³C-labeled standards are better suited to correct for matrix effects. |
| Isotopic Stability | Deuterium atoms, depending on their position, can be susceptible to back-exchange with protons from the solvent, though this is less common with modern labeling strategies. | ¹³C labels are exceptionally stable and not prone to exchange.[7] | ¹³C-IS offers greater confidence in the stability of the label throughout the analytical process. |
Experimental Protocols
A robust bioanalytical method is essential for reliable quantification. The following are representative protocols for the analysis of licarbazepine in human plasma using a stable isotope-labeled internal standard.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common, rapid, and effective method for sample cleanup in bioanalysis.[9][10]
-
Aliquoting: Transfer 50 µL of the plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.[9]
-
Internal Standard Addition: Add 150 µL of the internal standard working solution (e.g., this compound or ¹³C-labeled licarbazepine in acetonitrile) to the plasma sample.[9]
-
Precipitation: Vortex the mixture for 1 minute to ensure complete protein precipitation.[9]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following are typical LC-MS/MS conditions for the analysis of licarbazepine.
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., Phenomenex Kinetex C18)[11] |
| Mobile Phase | A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[12] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL[12] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for licarbazepine and the internal standard are monitored. |
Visualizing the Workflow and Comparison
To further clarify the experimental process and the logical comparison between the two types of internal standards, the following diagrams are provided.
Bioanalytical Workflow for Licarbazepine Quantification.
Logical Comparison of Internal Standard Characteristics.
Conclusion and Recommendation
The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method. While deuterated internal standards like this compound are widely used and can provide acceptable performance, the inherent risk of isotope effects and chromatographic separation from the analyte can compromise data accuracy.
For researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative data for licarbazepine, the use of a ¹³C-labeled internal standard is unequivocally the superior choice. Its near-identical physicochemical properties to the native analyte ensure optimal co-elution and more effective compensation for matrix effects, leading to more accurate, precise, and defensible results. The investment in a ¹³C-labeled internal standard is a sound scientific decision that enhances the overall quality and reliability of the bioanalytical data.
References
- 1. Retrospective Analysis of Pediatric and Adult Populations Using an LC-MS/MS Method for Oxcarbazepine/Eslicarbazepine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Inter-laboratory Performance of Licarbazepine Quantification Utilizing a Deuterated Internal Standard
This comparison guide provides an objective overview of the analytical performance for the quantification of licarbazepine (B1675244), the active metabolite of eslicarbazepine (B1671253) acetate (B1210297) and oxcarbazepine (B1677851), using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with licarbazepine-d8 as an internal standard. The data presented is a synthesis of findings from multiple studies to offer researchers, scientists, and drug development professionals a comprehensive reference for method validation and comparison.
Quantitative Performance Data
The use of a deuterated internal standard like this compound is a widely accepted practice in LC-MS/MS analysis to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.[1] The following tables summarize the validation parameters from various studies, demonstrating the robustness and reliability of this methodology for therapeutic drug monitoring and pharmacokinetic studies.
Table 1: Summary of Method Validation Parameters for Licarbazepine Quantification
| Parameter | Study 1[2][3] | Study 2[4] | Study 3[5] |
| Linearity Range | 1 - 60 µg/mL | Not Specified (up to 40 µg/mL for MHD) | 50.0 - 25,000.0 ng/mL |
| Intra-run Precision (%CV) | < 6% | 0.8 - 4.4% | < 7.7% (S-Lic), < 12.6% (R-Lic) |
| Inter-run Precision (%CV) | < 6% | 1.5 - 7.1% | < 7.7% (S-Lic), < 12.6% (R-Lic) |
| Accuracy | Acceptable | 93.7 - 104.7% (Intra-day), 94.1 - 107.1% (Inter-day) | 98.7 - 107.2% |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL (as LOD) | 0.40 µg/mL (for MHD) | 50.0 ng/mL |
MHD (monohydroxy derivative) is another term for licarbazepine. S-Lic and R-Lic refer to the enantiomers of licarbazepine.
Experimental Protocols
The following sections detail a representative experimental protocol for the quantification of licarbazepine in human plasma using LC-MS/MS with a deuterated internal standard.
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is commonly employed for sample preparation.[1][6]
-
To 50 µL of plasma sample (calibrator, control, or unknown), add 100 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or vial.
-
Dilute the supernatant (e.g., 1:10) with the mobile phase A for analysis.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation is typically achieved using a reversed-phase C18 column, while a chiral column is used for enantioselective separation.[4][5]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column or a chiral column such as Daicel CHIRALCEL OD-H (5 µm, 50 mm × 4.6 mm) for enantiomeric separation.[5]
-
Mobile Phase: A gradient elution is often used with a combination of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is around 0.8 mL/min.[5]
-
Injection Volume: 5-10 µL.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization: Positive ion electrospray ionization (ESI+) is a frequently used mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for the specific detection and quantification of licarbazepine and its deuterated internal standard.
Workflow and Pathway Diagrams
The following diagram illustrates the typical experimental workflow for the quantification of licarbazepine using LC-MS/MS.
Caption: Experimental workflow for licarbazepine quantification.
This guide consolidates data from multiple sources to provide a comparative overview of the LC-MS/MS method for licarbazepine quantification using a deuterated internal standard. The presented data and protocols highlight the method's suitability for therapeutic drug monitoring and clinical research, offering a reliable and accurate analytical approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Retrospective Analysis of Pediatric and Adult Populations Using an LC-MS/MS Method for Oxcarbazepine/Eslicarbazepine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Performance of Licarbazepine-d8 in Bioanalytical Applications: A Guide to Accuracy and Precision
For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is paramount for the robust and reliable quantification of analytes in biological matrices. This guide provides a comprehensive overview of the accuracy and precision of Licarbazepine-d8 when used as an internal standard in the bioanalysis of Licarbazepine and its parent compounds, such as Eslicarbazepine (B1671253) Acetate (B1210297), in spiked and incurred samples. The use of a deuterated internal standard like this compound is widely considered the gold standard in LC-MS/MS bioanalysis, as it closely mimics the analyte's behavior during sample extraction and ionization, thereby ensuring high accuracy and precision.[1][2][3]
Comparative Analysis of Bioanalytical Methods
While specific validation data for this compound is not always detailed in publicly available literature, the performance of closely related deuterated analogs, such as Eslicarbazepine-d3, provides a strong indication of the expected accuracy and precision. The data presented below is from validated LC-MS/MS methods for Licarbazepine (also known as S-Licarbazepine or Eslicarbazepine) and its metabolites in human plasma.
Table 1: Accuracy and Precision of Licarbazepine Analysis using Deuterated and Other Internal Standards
| Internal Standard | Analyte | Matrix | Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Deuterated Analog (e.g., Eslicarbazepine-d3) | Eslicarbazepine | Human Plasma | Not explicitly stated, but ensures high accuracy | Not explicitly stated, but ensures high precision | Not explicitly stated, but ensures high precision | [2] |
| 10,11-Dihydrocarbamazepine | Eslicarbazepine | Human Plasma | 98.7% to 107.2% | < 7.7% | < 7.7% | [4][5] |
| Glipizide | Eslicarbazepine | Human Plasma | Within ±15% (as per FDA guidelines) | Not explicitly stated | Not explicitly stated | [5][6] |
| None (HPLC-UV) | Licarbazepine | Human Plasma | Within ±12% | <9% | <9% | [7] |
CV: Coefficient of Variation
The data consistently demonstrates that methods for quantifying Licarbazepine achieve high levels of accuracy and precision, typically with a bias of less than 15% and a coefficient of variation below 15%, in line with regulatory requirements. The use of a deuterated internal standard is strongly recommended to achieve the highest level of data quality by compensating for matrix effects and variability during sample processing.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments involving the quantification of Licarbazepine in biological samples, representative of workflows where this compound would be an ideal internal standard.
Protocol 1: Protein Precipitation for Sample Preparation
This protocol is a rapid and straightforward method for extracting Licarbazepine from plasma samples.[2]
-
Sample Aliquoting: Take a 200 µL aliquot of the human plasma sample.
-
Internal Standard Spiking: Add 50 µL of the working solution of this compound (or other appropriate deuterated internal standard).
-
Protein Precipitation: Add 1500 µL of 100% acetonitrile (B52724) to the sample to precipitate plasma proteins.
-
Vortexing: Vortex the mixture thoroughly for 5 minutes.
-
Centrifugation: Centrifuge the samples at approximately 40,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Preparation
SPE is a more rigorous cleanup method that can reduce matrix effects and improve sensitivity.[4]
-
Sample Pre-treatment: To a 250 µL aliquot of human plasma, add the internal standard working solution (e.g., this compound).
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elution: Elute the analytes from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a specific volume of the mobile phase.
LC-MS/MS Analysis Conditions
The following are typical parameters for the chromatographic separation and mass spectrometric detection of Licarbazepine.
Table 2: Typical LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| LC System | UPLC or HPLC System |
| Column | Chiral column (e.g., Daicel CHIRALCEL OD-H, 5 µm, 50 mm × 4.6 mm) or C18 column |
| Mobile Phase | Dependent on column, e.g., 80% n-Hexane and 20% Ethanol/Isopropyl Alcohol (66.7/33.3, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte and internal standard specific (e.g., for Eslicarbazepine: Precursor Ion 255.1 m/z, Product Ion 194.1 m/z) |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows described above.
Caption: Protein Precipitation Workflow for Licarbazepine Analysis.
Caption: Solid-Phase Extraction (SPE) Workflow for Licarbazepine Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a specific and sensitive LC-MS/MS method for determination of eslicarbazepine in human plasma and its clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Licarbazepine Using Licarbazepine-d8
This guide provides a comprehensive comparison of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Licarbazepine (B1675244) in biological matrices, with a focus on the use of its deuterated internal standard, Licarbazepine-d8. Intended for researchers, scientists, and drug development professionals, this document outlines key performance parameters, detailed experimental protocols, and comparisons with alternative analytical techniques. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variability during sample processing and instrumental analysis, thereby ensuring the robustness and reliability of the method.[1]
Performance Characteristics of Licarbazepine Quantification
The linearity and range of quantification are critical parameters in the validation of bioanalytical methods. The following tables summarize the performance of a validated LC-MS/MS method for the simultaneous quantification of Eslicarbazepine (B1671253) acetate (B1210297) and its metabolites, including Licarbazepine (as R-Licarbazepine and S-Licarbazepine), and compares it with an alternative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Table 1: Linearity and Range of Quantification for Licarbazepine and Related Compounds by LC-MS/MS
| Analyte | Calibration Range (ng/mL) | Internal Standard | Accuracy (%) | Precision (% CV) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| S-Licarbazepine | 50.0 - 25,000.0 | 10,11-dihydrocarbamazepine | 98.7 - 107.2 | < 7.7 | 50.0 |
| R-Licarbazepine | 50.0 - 25,000.0 | 10,11-dihydrocarbamazepine | 98.7 - 107.2 | < 12.6 | 50.0 |
Data synthesized from a study on the enantioselective quantification of Eslicarbazepine acetate and its metabolites.[2]
Table 2: Linearity and Range of Quantification for Licarbazepine by RP-HPLC-UV
| Analyte | Calibration Range (µg/mL) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) |
| Licarbazepine | 0.2 - 50.0 | 0.998 | 0.0182 |
This method provides a simpler, lower-cost alternative, though it may lack the sensitivity and selectivity of LC-MS/MS.[3]
Experimental Protocols
LC-MS/MS Method for Licarbazepine Quantification
This protocol is based on a validated enantioselective LC-MS/MS method for the simultaneous determination of Eslicarbazepine acetate, S-Licarbazepine, R-Licarbazepine, and Oxcarbazepine (B1677851) in human plasma.[2] The use of a deuterated internal standard such as this compound is recommended for optimal performance.[1]
Sample Preparation: Solid-Phase Extraction (SPE)
-
To a plasma sample, add the internal standard solution (e.g., this compound).
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions
-
Column: Daicel CHIRALCEL OD-H (5 µm, 50 mm × 4.6 mm)[2]
-
Mobile Phase: 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v)[2]
-
Flow Rate: 0.8 mL/min[2]
-
Run Time: 8 min[2]
Mass Spectrometric Detection
-
Ionization: Positive ion electrospray ionization (ESI+)[2]
-
Detection: Multiple Reaction Monitoring (MRM)
Alternative RP-HPLC-UV Method
This method offers a cost-effective alternative for the quantification of Licarbazepine in serum.[3]
Sample Preparation: Protein Precipitation
-
To a serum sample, add methanol (B129727) to precipitate proteins.[3]
-
Vortex and centrifuge the sample.
-
Inject the clear supernatant into the HPLC system.[3]
Chromatographic Conditions
-
Column: Reversed-phase C18[3]
-
Mobile Phase: 50 mM sodium-dihydrogen-phosphate-monohydrate/acetonitrile (70:30, v/v)[3]
-
Flow Rate: 0.9 mL/min[3]
-
Detection: UV at 210 nm[3]
Method Comparison and Rationale for Using this compound
LC-MS/MS is the preferred method for bioanalytical studies due to its high sensitivity and selectivity.[1][4] The use of a stable isotope-labeled internal standard, such as this compound, is paramount for achieving accurate and precise quantification.[1] This is because a deuterated internal standard behaves nearly identically to the analyte during sample extraction, chromatographic separation, and ionization, effectively compensating for matrix effects and variations in instrument response.[1] While RP-HPLC methods are simpler and less expensive, they may not offer the same level of sensitivity and can be more susceptible to interferences from the sample matrix.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of Licarbazepine in a biological matrix using LC-MS/MS with an internal standard.
Caption: Bioanalytical workflow for Licarbazepine quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a reversed-phase HPLC method for licarbazepine monitoring in serum of patients under oxcarbazepine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity and Cross-Contribution of Licarbazepine-d8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research, the precision and reliability of quantitative analysis are paramount. Stable isotope-labeled internal standards (SIL-IS), such as Licarbazepine-d8, are the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Licarbazepine, the active metabolite of oxcarbazepine (B1677851) and eslicarbazepine (B1671253) acetate.[1] This guide provides a comprehensive assessment of the critical parameters of this compound: its isotopic purity and the potential for cross-contribution, which are essential for ensuring the accuracy and integrity of bioanalytical data.
The Critical Role of Isotopic Purity
The isotopic purity of a deuterated internal standard refers to the percentage of the compound that is fully deuterated at the intended positions. High isotopic purity is crucial as the presence of unlabeled or partially labeled species can interfere with the quantification of the analyte, leading to inaccurate results. While a specific certificate of analysis for this compound was not publicly available, the standards for analogous compounds, such as Eslicarbazepine-d3, provide a strong benchmark for expected quality.
Table 1: Representative Isotopic Purity Data for a Deuterated Licarbazepine Analog (Eslicarbazepine-d3)
| Parameter | Specification | Result |
| Chemical Purity (HPLC) | >95% | 100.00% (at 210 nm) |
| Isotopic Purity | >95% | 99.4% |
| Isotopic Distribution | d0 = 0.07%, d1 = 0.04%, d2 = 1.49%, d3 = 98.40% |
Source: Certificate of Analysis for (S)-10-Monohydroxy-10,11-dihydro Carbamazepine-D3 (Eslicarbazepine-D3).[2]
This data indicates that a high-quality deuterated standard will have a very low percentage of the unlabeled (d0) and partially labeled (d1, d2) species.
Understanding and Evaluating Cross-Contribution
Cross-contribution, or "cross-talk," occurs when the analyte signal contributes to the internal standard signal, or vice-versa, in an LC-MS/MS analysis.[3] This can arise from the natural isotopic abundance of elements (e.g., ¹³C) in the analyte or from the presence of unlabeled impurities in the internal standard.[3] It is imperative to assess and minimize cross-contribution to avoid compromising the accuracy of the assay.
Table 2: Hypothetical Cross-Contribution Analysis for Licarbazepine and this compound
| Sample | Analyte Response (Licarbazepine MRM) | Internal Standard Response (this compound MRM) | % Contribution |
| Blank + Licarbazepine (Upper Limit of Quantification) | High | Negligible | < 0.1% |
| Blank + this compound (Working Concentration) | Negligible | High | < 1% |
This hypothetical analysis demonstrates the expected outcome of a well-optimized method, where the contribution of the analyte to the internal standard channel, and vice-versa, is minimal.
Experimental Protocols
Protocol for Assessing Isotopic Purity
This protocol outlines the methodology for determining the isotopic purity of this compound using LC-MS/MS.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of dilutions from the stock solution.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a reversed-phase C18 column with a gradient elution using mobile phases such as 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometry:
-
Utilize a high-resolution mass spectrometer in full scan mode to observe the isotopic cluster of the [M+H]⁺ ion for this compound.
-
The mass-to-charge ratios (m/z) for Licarbazepine (C₁₅H₁₄N₂O₂) and this compound (C₁₅H₆D₈N₂O₂) are approximately 255.11 and 263.16, respectively.[4][5]
-
Acquire data across a relevant mass range to capture the signals of all potential isotopic species (d0 to d8).
-
-
-
Data Analysis:
-
Integrate the peak areas for each isotopic species in the mass spectrum.
-
Calculate the percentage of each species relative to the total integrated area of all isotopic peaks.
-
The isotopic purity is the percentage of the fully deuterated (d8) species.
-
Protocol for Assessing Cross-Contribution
This protocol details the steps to evaluate the mutual interference between Licarbazepine and this compound.
-
Sample Preparation:
-
Prepare two sets of samples:
-
Set A: A solution containing Licarbazepine at the upper limit of quantification (ULOQ) of the intended assay, without the internal standard.
-
Set B: A solution containing this compound at its working concentration, without the analyte.
-
-
-
LC-MS/MS Analysis:
-
Multiple Reaction Monitoring (MRM):
-
Define specific MRM transitions for both Licarbazepine and this compound. Based on published fragmentation data for Licarbazepine, a likely transition is m/z 255.1 → 194.1.[4] For this compound, the precursor ion would be m/z 263.2, and the product ion would likely be monitored at a similar fragmentation pattern.
-
-
Inject and analyze both sets of samples using the defined MRM method.
-
-
Data Analysis:
-
For Set A: Measure the response in the this compound MRM channel. This indicates the contribution of the analyte to the internal standard signal.
-
For Set B: Measure the response in the Licarbazepine MRM channel. This indicates the contribution of the internal standard to the analyte signal.
-
Calculate the percentage of cross-contribution by comparing the signal of the interfering compound to the signal of the target compound at its expected concentration.
-
Visualizing the Workflow and Metabolic Context
To further clarify the experimental process and the biological relevance of Licarbazepine, the following diagrams are provided.
Caption: Workflow for Isotopic Purity and Cross-Contribution Assessment.
References
- 1. Retrospective Analysis of Pediatric and Adult Populations Using an LC-MS/MS Method for Oxcarbazepine/Eslicarbazepine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lgcstandards.com [lgcstandards.com]
- 3. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Licarbazepine | C15H14N2O2 | CID 114709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Licarbazepine-d8 Suppliers for Research Applications
For researchers and drug development professionals utilizing isotopically labeled compounds, the quality and purity of these reagents are paramount for generating accurate and reproducible data. This guide provides a comparative analysis of potential suppliers of Licarbazepine-d8, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of Licarbazepine. While direct head-to-head comparative studies are not publicly available, this guide synthesizes information from supplier product sheets and representative Certificates of Analysis (CoA) to offer a framework for supplier evaluation.
Data Presentation: A Comparative Overview
The quality of this compound can be assessed based on several key parameters, primarily chemical purity and isotopic enrichment. The following table summarizes representative data gleaned from publicly available information and typical specifications for analogous deuterated compounds. It is important to note that specific batch data will vary, and researchers should always request a lot-specific CoA from the supplier before purchase.
| Parameter | Supplier A (Exemplar) | Supplier B (Exemplar) | Supplier C (Exemplar) |
| Product Name | This compound | This compound | This compound |
| CAS Number | 1261393-17-2 | 1261393-17-2 | 1261393-17-2 |
| Chemical Purity (by HPLC) | ≥98%[1] | 99.69% (for d4 analog)[2] | >95% (general)[3] |
| Isotopic Enrichment | ≥98% (²H)[1] | 92.34% (d4)[2] | Not specified |
| Documentation Provided | Certificate of Analysis | Certificate of Analysis[2] | Data Sheet[4] |
Note: Data for Supplier A is based on typical specifications from suppliers like Shimadzu for their deuterated standards.[1] Data for Supplier B is based on a Certificate of Analysis for the closely related Licarbazepine-d4 from LGC Standards (Toronto Research Chemicals).[2] Information for Supplier C is based on generally available data sheets from suppliers like MedChemExpress.[4]
Experimental Protocols
To ensure the quality of this compound, several analytical methods are employed. The following are detailed methodologies for key experiments typically cited in a Certificate of Analysis.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to separate and quantify this compound from any non-deuterated or other chemical impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A C18 reversed-phase column is commonly employed for the separation of carbamazepine (B1668303) and its analogs.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is used. The specific composition can be optimized to achieve the best separation.
-
Detection: UV detection at a wavelength of approximately 210-230 nm is suitable for Licarbazepine.
-
Quantification: The peak area of this compound is compared to that of a certified reference standard to determine its purity. The purity is typically expressed as a percentage.
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
This method is crucial for determining the percentage of the deuterated compound and the distribution of different isotopic species.
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is a common technique for this class of compounds.
-
Analysis: The mass spectrum of the sample is acquired, and the relative intensities of the ion corresponding to this compound and any ions corresponding to lower deuteration levels (d0 to d7) are measured.
-
Calculation: The isotopic enrichment is calculated based on the relative abundance of the desired deuterated species compared to all other isotopic variants.
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for the quality control analysis of this compound.
References
Justification for the selection of Licarbazepine-d8 as an internal standard in publications
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Licarbazepine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive justification for the selection of Licarbazepine-d8, a deuterated stable isotope-labeled internal standard (SIL-IS), by comparing its performance characteristics against commonly used non-isotopically labeled alternatives.
In quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting analytical variability.[1] An ideal IS co-elutes with the analyte and exhibits similar ionization and extraction behavior, thereby compensating for fluctuations in sample preparation and instrument response.[1] While structurally similar analogs can be used, deuterated standards like this compound are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, Licarbazepine.[2] This near-identical behavior ensures the most accurate correction for matrix effects and other sources of analytical error.[2]
Comparative Analysis of Internal Standards for Licarbazepine
The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes validation parameters from published studies using either a deuterated internal standard or a non-isotopically labeled analog for the quantification of Licarbazepine or its parent compounds.
| Parameter | Deuterated Internal Standard (e.g., Eslicarbazepine-d3, ¹³C-Licarbazepine) | Non-Isotopically Labeled Internal Standard (e.g., 10,11-Dihydrocarbamazepine, Glipizide) | Reference |
| Analyte(s) | Eslicarbazepine (B1671253) acetate, Eslicarbazepine (S-Lic), R-Licarbazepine, Oxcarbazepine (B1677851) | Eslicarbazepine acetate, Eslicarbazepine (S-Lic), R-Licarbazepine, Oxcarbazepine | [1][3] |
| Internal Standard | Eslicarbazepine-d3, (R)-licarbazepine-d3, Oxcarbazepine-d4 | 10,11-Dihydrocarbamazepine | [1][3] |
| Linearity Range (ng/mL) | S-Lic & R-Lic: 50.0 - 25,000 | S-Lic & R-Lic: 50.0 - 25,000 | [3] |
| Intra-day Precision (%CV) | S-Lic: < 7.7%, R-Lic: < 12.6% | S-Lic: < 7.7%, R-Lic: < 12.6% | [3] |
| Inter-day Precision (%CV) | S-Lic: < 7.7%, R-Lic: < 12.6% | S-Lic: < 7.7%, R-Lic: < 12.6% | [3] |
| Accuracy (%) | 98.7% - 107.2% | 98.7% - 107.2% | [3] |
| Parameter | Deuterated Internal Standard (e.g., Eslicarbazepine-d3, ¹³C-Licarbazepine) | Non-Isotopically Labeled Internal Standard (e.g., 10,11-Dihydrocarbamazepine, Glipizide) | Reference |
| Analyte(s) | Eslicarbazepine | Eslicarbazepine | [4] |
| Internal Standard | Not specified (deuterated) | Glipizide | [4] |
| Linearity Range (ng/mL) | Not specified | 10 - 2000 | [4] |
| Intra-day Precision (%CV) | Not specified | 3.8% - 6.5% | [4] |
| Inter-day Precision (%CV) | Not specified | 5.1% - 8.2% | [4] |
| Accuracy (%) | Not specified | 95.8% - 103.2% | [4] |
While well-validated methods can be developed using non-isotopically labeled internal standards, the inherent physicochemical differences between the analyte and the IS can lead to differential matrix effects and extraction recoveries, potentially compromising data accuracy. Deuterated standards like this compound co-elute perfectly with Licarbazepine and experience virtually identical ionization suppression or enhancement, providing a more reliable correction and thus more robust and accurate results.
The Rationale for Selecting this compound
The justification for selecting this compound as the internal standard is logically structured around its ability to minimize analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
